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2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid Documentation Hub

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  • Product: 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid
  • CAS: 1543209-19-3

Core Science & Biosynthesis

Foundational

"2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid" physical characteristics

Physicochemical Profiling, Synthetic Workflows, and Applications in Drug Design Executive Summary In modern medicinal chemistry, the drive to "escape flatland"—moving away from planar, sp2-hybridized aromatic systems tow...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Workflows, and Applications in Drug Design

Executive Summary

In modern medicinal chemistry, the drive to "escape flatland"—moving away from planar, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional architectures—has elevated the importance of rigid, bifunctional scaffolds. 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid (CAS: 1543209-19-3) is a prime example of such an intermediate[1].

Structurally, it is the ethylene ketal of 3-oxocyclopentaneacetic acid. The 1,4-dioxaspiro[4.4]nonane core not only serves as a robust protecting group for the parent cyclopentanone but also locks the ring system into a defined conformational space. Coupled with a reactive carboxylic acid handle at the C7 position (the


-position relative to the spiro carbon), this compound is a highly versatile building block for synthesizing complex prodrugs, natural product analogs, and novel therapeutics[2].

Physicochemical Profiling & Structural Logic

Understanding the physicochemical baseline of a scaffold is critical before integrating it into a drug discovery pipeline. The properties of 2-(1,4-dioxaspiro[4.4]nonan-7-yl)acetic acid dictate its solubility, reactivity, and downstream pharmacokinetic potential.

Quantitative Data Summary
PropertyValueStructural Implication
IUPAC Name 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acidDefines the spiroketal at C5 and the acetic acid at C7.
CAS Number 1543209-19-3Unique registry identifier for sourcing[1].
Molecular Formula C9H14O4High sp3 carbon fraction (Fsp3 = 1.0).
Molecular Weight 186.21 g/mol Low MW allows extensive downstream elaboration.
Topological Polar Surface Area ~55.76 ŲIdeal for membrane permeability; easily masked.
H-Bond Donors / Acceptors 1 / 4Favorable for aqueous solubility as a carboxylate salt.
Rotatable Bonds 2High rigidity minimizes entropic penalty upon binding.

Causality in Design: The TPSA of ~55.76 Ų is primarily driven by the carboxylic acid and the two ketal oxygens. In drug design, this is a "Goldilocks" zone. If central nervous system (CNS) penetration is required, the carboxylic acid can be masked via amidation, dropping the TPSA and increasing the lipophilicity. Furthermore, the spiroketal motif prevents rapid metabolic reduction (e.g., by aldo-keto reductases) that would otherwise plague a free cyclopentanone.

Structural Significance & Drug Design Utility

The true value of this molecule lies in its geometry. The fusion of a 1,3-dioxolane ring to a cyclopentane ring via a single spiro carbon (C5) forces the cyclopentane into a restricted envelope conformation.

StructuralUtility Core 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid Feat1 Spiroketal Motif (1,4-dioxaspiro[4.4]nonane) Core->Feat1 Feat2 Carboxylic Acid Handle (-CH2COOH) Core->Feat2 Feat3 Cyclopentane Ring (Conformational Rigidity) Core->Feat3 Benefit1 Metabolic Stability & Ketone Protection Feat1->Benefit1 Benefit2 Amidation & Esterification (Prodrug Synthesis) Feat2->Benefit2 Benefit3 Defined 3D Vector (Receptor Binding) Feat3->Benefit3

Fig 1. Structural features of the compound and their corresponding benefits in drug design.

By projecting the acetic acid handle from the C7 position, the molecule provides a highly specific 3D vector. When this scaffold is incorporated into a larger drug molecule, it pays a lower entropic penalty upon binding to a target receptor compared to a flexible aliphatic chain, thereby enhancing thermodynamic binding affinity[2].

Experimental Protocol: Synthesis and Isolation

The synthesis of 2-(1,4-dioxaspiro[4.4]nonan-7-yl)acetic acid relies on the acid-catalyzed ketalization of 3-oxocyclopentaneacetic acid. This protocol is designed as a self-validating system , ensuring that thermodynamic equilibrium is forced toward the product and that the workup prevents product degradation[3].

Step-by-Step Methodology
  • Reaction Setup: Charge a flame-dried round-bottom flask with 3-oxocyclopentaneacetic acid (1.0 equiv) and anhydrous toluene (to yield a 0.2 M solution). Add ethylene glycol (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

    • Causality:p-TsOH is selected over mineral acids because it is highly soluble in toluene and mild enough to prevent unwanted aldol condensations of the cyclopentanone.

  • Azeotropic Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~110 °C).

    • Causality: Ketalization produces water as a byproduct. Because the reaction is an equilibrium, the continuous azeotropic removal of water via the Dean-Stark trap drives the reaction to >95% completion according to Le Chatelier's principle.

  • Monitoring: Continue refluxing for 4–6 hours until the theoretical volume of water is collected in the trap and TLC (Hexanes/EtOAc 1:1) indicates the complete consumption of the starting material.

  • Quenching & Workup (Critical Step): Cool the reaction to room temperature. Immediately wash the organic layer with saturated aqueous

    
    .
    
    • Causality: The ketal is stable to base but highly sensitive to aqueous acid. Failing to neutralize the p-TsOH before solvent evaporation will result in the rapid hydrolysis of the spiroketal back to the ketone.

  • Extraction & Drying: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexanes/EtOAc containing 1% acetic acid to prevent streaking of the carboxylic acid) to yield the pure product.

SynthesisWorkflow Start 3-Oxocyclopentaneacetic Acid (Starting Material) Reaction Dean-Stark Reflux (Azeotropic Water Removal) Start->Reaction Reagents Ethylene Glycol, p-TsOH Toluene (Solvent) Reagents->Reaction Workup Aqueous Workup (NaHCO3 wash, Brine) Reaction->Workup Cool to RT Purification Column Chromatography (Yield: >85%) Workup->Purification Organic Layer Product 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid (Target Compound) Purification->Product Pure Product

Fig 2. Step-by-step synthetic workflow for the ketalization of 3-oxocyclopentaneacetic acid.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized batch, the following analytical signatures must be verified. This ensures the protocol has successfully yielded the target without residual deprotection.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    The definitive proof of successful ketalization is the appearance of a tight, highly characteristic multiplet at
    
    
    3.85–3.95 ppm
    integrating for 4 protons. This corresponds to the
    
    
    bridge of the 1,3-dioxolane ring. The carboxylic acid proton typically appears as a broad singlet far downfield (
    
    
    > 10.0 ppm).
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    The complete disappearance of the ketone carbonyl resonance (typically around
    
    
    215 ppm) and the emergence of the quaternary spiroketal carbon at
    
    
    ~118 ppm
    confirms the transformation. The carboxylic acid carbonyl will remain visible at
    
    
    ~178 ppm.
  • Mass Spectrometry (ESI-MS): Analysis in negative ion mode will yield an

    
     peak at m/z 185.1, corresponding to the deprotonated carboxylate.
    

References

  • Title: Comprehensive Organic Synthesis - Volume 2 (Ketone Protection Strategies) Source: Scribd / Pergamon Press URL: [Link]

Sources

Foundational

In-Depth Technical Guide on 2-(1,4-Dioxaspirononan-7-yl)acetic Acid: Molecular Conformation, Synthetic Utility, and Structural Dynamics

In-Depth Technical Guide on 2-(1,4-Dioxaspiro[1]nonan-7-yl)acetic Acid: Molecular Conformation, Synthetic Utility, and Structural Dynamics Executive Summary In modern drug discovery and advanced organic synthesis, spiroc...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide on 2-(1,4-Dioxaspiro[1]nonan-7-yl)acetic Acid: Molecular Conformation, Synthetic Utility, and Structural Dynamics

Executive Summary

In modern drug discovery and advanced organic synthesis, spirocyclic scaffolds have emerged as privileged structures. They provide well-defined three-dimensionality, which often translates to improved binding affinity and target selectivity compared to flat, aromatic rings [1]. 2-(1,4-Dioxaspiro[1]nonan-7-yl)acetic acid (CAS: 1543209-19-3) is a highly versatile, functionalized spiroketal building block. Structurally, it is the ethylene ketal-protected derivative of 3-oxocyclopentaneacetic acid [3]. This technical guide explores the conformational dynamics of the 1,4-dioxaspiro[1]nonane core, its physicochemical properties, and its application as a robust intermediate in multi-step synthetic workflows.

Structural and Conformational Analysis

The 1,4-dioxaspiro[1]nonane core consists of a cyclopentane ring fused to a 1,3-dioxolane ring at a single spirocyclic carbon (C5). This fusion introduces significant torsional constraints that dictate the molecule's overall geometry[2].

Conformational Dynamics

Unsubstituted cyclopentane typically undergoes rapid interconversion between envelope and half-chair conformations. However, the introduction of the spiro-fused 1,3-dioxolane ring—which itself strongly prefers an envelope conformation—locks the spiro carbon (C5) into a rigid tetrahedral geometry. This rigidification severely limits the pseudorotation of the cyclopentane ring [2].

Substituent Effects at C7

The acetic acid moiety (-CH₂COOH) is located at the C7 position, which is beta to the spiro carbon. In this restricted system, the C7 substituent faces a strong conformational bias. To minimize 1,3-diaxial-like steric clashes with the bulky oxygen atoms of the spiro-ketal and the adjacent ring methylenes, the acetic acid group predominantly adopts a pseudo-equatorial orientation. This conformational locking is highly advantageous in medicinal chemistry, as it projects the carboxylic acid vector into a predictable 3D space, facilitating rational structure-based drug design (SBDD) [1].

Conformational_Equilibrium SpiroCore 1,4-Dioxaspiro[4.4]nonane Core Scaffold PseudoEq Pseudo-Equatorial C7-Acetic Acid (Thermodynamically Favored) SpiroCore->PseudoEq Conformational Relaxation PseudoAx Pseudo-Axial C7-Acetic Acid (Disfavored due to Steric Clash) SpiroCore->PseudoAx Ring Flip StericClash 1,3-Diaxial-like Interactions with Spiro-Oxygens PseudoAx->StericClash Induces StericClash->PseudoEq Drives Equilibrium

Caption: Conformational equilibrium and steric interactions of the 1,4-dioxaspiro[1]nonane scaffold.

Physicochemical Properties & Quantitative Data

Understanding the physicochemical parameters of 2-(1,4-Dioxaspiro[1]nonan-7-yl)acetic acid is essential for optimizing reaction conditions and predicting its behavior in biological assays.

PropertyValue
Chemical Name 2-(1,4-Dioxaspiro[1]nonan-7-yl)acetic acid
CAS Number 1543209-19-3
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.21 g/mol
Parent Ketone 3-Oxocyclopentaneacetic acid (CAS: 2630-37-7)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
Topological Polar Surface Area (TPSA) 55.8 Ų

Synthetic Utility and Chemical Reactivity

The primary utility of 2-(1,4-dioxaspiro[1]nonan-7-yl)acetic acid lies in its dual nature: it possesses a highly reactive carboxylic acid handle and a masked (protected) ketone.

  • Orthogonal Reactivity: The ethylene ketal is stable to basic conditions, nucleophiles (e.g., Grignard reagents, hydrides), and standard peptide coupling conditions. This allows for extensive elaboration of the acetic acid side chain without unwanted side reactions at the ketone center.

  • Late-Stage Unmasking: Once the desired architecture is built, the ketal can be selectively cleaved under mild acidic conditions (e.g., PPTS in acetone, or aqueous HCl in THF) to reveal the reactive cyclopentanone, which can then undergo further functionalization such as reductive amination or Wittig olefination.

Experimental Protocols: Key Workflows

Protocol A: Synthesis via Ketalization (Self-Validating Workflow)

Objective: Protect 3-oxocyclopentaneacetic acid to yield 2-(1,4-dioxaspiro[1]nonan-7-yl)acetic acid. Causality & Rationale: The reaction relies on Le Chatelier's principle. By using a Dean-Stark apparatus with toluene, the water byproduct is continuously removed as an azeotrope, driving the thermodynamically controlled equilibrium toward the ketal. p-Toluenesulfonic acid (p-TsOH) is selected as the Brønsted acid catalyst because of its high efficiency and solubility in organic solvents.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 3-oxocyclopentaneacetic acid (10.0 mmol) in anhydrous toluene (100 mL).

  • Reagent Addition: Add ethylene glycol (30.0 mmol, 3 equiv.) and p-TsOH monohydrate (0.5 mmol, 5 mol%).

  • Reflux: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap.

  • Validation (TLC): Because the compound lacks a strong UV chromophore, monitor the reaction via TLC (Hexanes/EtOAc 1:1) and visualize using a Phosphomolybdic Acid (PMA) or KMnO₄ stain. The product will appear as a higher R_f spot compared to the highly polar ketone precursor.

  • Workup: Once starting material is consumed (typically 4-6 hours), cool to room temperature. Quench with saturated aqueous NaHCO₃ (50 mL) to neutralize the p-TsOH and prevent premature deprotection.

  • Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 50 mL). Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Amide Coupling for Library Generation

Objective: Couple the protected acid with a primary amine to generate a functionalized intermediate. Causality & Rationale: HATU is utilized over standard carbodiimides (like EDC) due to its superior efficiency in forming the active ester and its ability to suppress epimerization at the potentially sensitive C7 stereocenter. DIPEA is used as a sterically hindered, non-nucleophilic base to maintain the basic environment required for HATU activation without competing as a nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve 2-(1,4-dioxaspiro[1]nonan-7-yl)acetic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂).

  • Base Addition: Add DIPEA (3.0 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add the desired amine (1.1 mmol) dropwise.

  • Validation (LC-MS): Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the acid mass (m/z 185 [M-H]⁻) and the appearance of the product mass validate the coupling.

  • Purification: Dilute with EtOAc (20 mL) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and coupling byproducts. Dry and concentrate.

Synthetic_Workflow Precursor 3-Oxocyclopentaneacetic Acid (Precursor) Ketalization Ketalization (Ethylene Glycol, p-TsOH, Reflux) Precursor->Ketalization Protection Target 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid (Protected Intermediate) Ketalization->Target -H2O (Dean-Stark) AmideCoupling Amide Coupling (HATU, DIPEA, R-NH2) Target->AmideCoupling C-Terminus Activation Deprotection Acidic Deprotection (HCl/THF or PPTS) AmideCoupling->Deprotection Unmasking Ketone FinalProduct Functionalized 3-Oxocyclopentane Derivative Deprotection->FinalProduct Yields Target

Caption: Synthetic workflow from precursor ketalization to downstream functionalization.

References

  • Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry (ACS Publications).2

  • 1,4-Dioxaspiro[1]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[3]decane-2,3-dicarboxylic acids. IUCr Journals.4

  • 2630-37-7 | (S)-2-(3-Oxocyclopentyl)acetic acid. ChemScene.5

Sources

Exploratory

Technical Guide: Spectroscopic Analysis of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid

This guide details the spectroscopic characterization and structural analysis of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid . This compound serves as a critical protected intermediate in the synthesis of cyclopentanoid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization and structural analysis of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid . This compound serves as a critical protected intermediate in the synthesis of cyclopentanoid natural products, particularly jasmonates and prostaglandin analogs .

CAS Registry Number: 90647-09-9 (Acid) / 72284-97-0 (Methyl Ester analog) Molecular Formula: C₁₁H₁₆O₄ Molecular Weight: 214.24 g/mol IUPAC Name: 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid Synonyms: 3-Oxocyclopentaneacetic acid ethylene ketal; 7-Carboxymethyl-1,4-dioxaspiro[4.4]nonane.

Executive Summary & Synthetic Context

This compound is the ethylene ketal-protected form of 3-oxocyclopentaneacetic acid . The protection of the C3-ketone (relative to the acetic acid side chain) is a strategic step in organic synthesis, allowing chemoselective modifications of the carboxylic acid side chain (e.g., reduction, esterification) without affecting the sensitive ketone.

Synthesis Pathway: The standard preparation involves the acid-catalyzed ketalization of 3-oxocyclopentaneacetic acid with ethylene glycol in the presence of a dehydrating agent (e.g., Dean-Stark trap or triethyl orthoformate).

Synthesis Start 3-Oxocyclopentaneacetic acid (C7H10O3) Product 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid (Target) Start->Product - H2O (Dean-Stark) Reagent Ethylene Glycol (p-TSA, Benzene/Toluene) Reagent->Product

Figure 1: Synthesis of the target compound via acetalization.

NMR Spectroscopy: Structural Elucidation

The Nuclear Magnetic Resonance (NMR) data provides the definitive proof of the ketal structure. The disappearance of the ketone carbonyl carbon (~215 ppm) and the appearance of the spiro-quaternary carbon (~118 ppm) are the primary diagnostic indicators.

^1H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts are representative of the pure acid. Signals may vary slightly based on concentration and solvent acidity.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 10.5 - 11.5Broad Singlet1HCarboxylic acid proton (exchangeable).
Ketal -CH₂- 3.88 - 3.95Multiplet/Singlet4HCharacteristic ethylene ketal protons. Often appears as a tight AA'BB' system or singlet.
H-7 2.35 - 2.45Multiplet1HMethine proton at the substitution site.
α-CH₂ 2.30 - 2.40Doublet/Multiplet2HMethylene protons adjacent to the carboxylic acid (Side chain).
Ring H 1.85 - 2.10Multiplet2HCyclopentane ring protons (β to spiro center).
Ring H 1.50 - 1.80Multiplet4HRemaining cyclopentane ring protons.

Key Diagnostic Feature: The ethylene ketal signal at ~3.9 ppm confirms the protection of the ketone. If this signal is split or shifted significantly, it may indicate hydrolysis or ring strain.

^13C NMR Data (100 MHz, CDCl₃)

The carbon spectrum confirms the spirocyclic skeleton and the integrity of the carboxylic acid.

Carbon TypeShift (δ ppm)Assignment
C=O (Acid) 178.5Carboxylic acid carbonyl.
C-O-C (Spiro) 118.2Diagnostic: Quaternary spiro carbon (formerly ketone C=O).
-O-CH₂- 64.5, 64.3Ethylene glycol carbons (may appear as one peak if symmetric).
CH (C7) 39.8Methine carbon attached to the side chain.
CH₂ (Side Chain) 35.2α-Carbon to the acid group.
Ring CH₂ 43.5, 34.8, 29.5Cyclopentane ring methylenes.

Infrared (IR) Spectroscopy

IR is used primarily to verify the functional group transformation (Ketone


 Ketal) and the presence of the carboxylic acid.
  • 3300 - 2500 cm⁻¹ (Broad): O-H stretch of the carboxylic acid. This "hump" is characteristic of carboxylic acid dimers.

  • 1705 - 1730 cm⁻¹ (Strong): C=O stretch of the carboxylic acid.

  • ~1740 cm⁻¹ (ABSENT): The cyclopentanone ketone band should be absent . Its presence indicates deprotection.

  • 1050 - 1150 cm⁻¹ (Strong): C-O-C stretching vibrations of the 1,3-dioxolane ring (ketal).

  • 2850 - 2960 cm⁻¹: C-H stretching (alkane/cycloalkane).

Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the ketal ring and the loss of the side chain.

Ionization Mode: EI (70 eV) or ESI (Negative mode for Acid).

Key Fragments (EI):

  • Molecular Ion (M⁺): m/z 214 (Often weak).

  • Base Peak: m/z 99 or 86.

    • m/z 99: Characteristic dioxolane cation

      
      .
      
    • m/z 86: Retro-Diels-Alder type fragmentation of the cyclopentane ring.

  • [M - 59]⁺: Loss of the carboxymethyl side chain (

    
    ).
    
  • m/z 155: Loss of the dioxolane protecting group (rare in stable ketals, usually M-44 or M-C2H4O).

MS_Fragmentation M Molecular Ion (M+) m/z 214 Frag1 Loss of Side Chain [M - CH2COOH]+ M->Frag1 - 59 Da Frag2 Dioxolane Cation m/z 99 M->Frag2 Alpha Cleavage Frag3 Cyclopentane Ring Cleavage m/z ~86 M->Frag3 Fragmentation

Figure 2: Proposed fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Quality Control & Purity Analysis

For researchers using this compound as an intermediate, ensuring the integrity of the ketal is paramount.

  • TLC Visualization:

    • Stain: Anisaldehyde or Phosphomolybdic Acid (PMA) .

    • Appearance: The ketal usually stains dark blue/black upon heating.

    • Rf Value: The acid will streak on standard silica unless treated with ammonia/methanol. The methyl ester (if synthesized for analysis) moves higher and spots cleanly.

  • Stability Check:

    • Dissolve a small amount in CDCl₃.

    • Run a quick ^1H NMR.

    • Fail Criteria: Appearance of a multiplet at ~2.1-2.5 ppm (alpha-protons to a free ketone) or loss of the 3.9 ppm ketal singlet.

References

  • Synthesis of Jasmonate Precursors

    • Source: The synthesis of 3-oxocyclopentaneacetic acid derivatives is detailed in the context of methyl jasmonate production.[1][2]

    • Reference:

  • Spectroscopic Analog (Methyl Ester)

    • Source: 1,4-Dioxaspiro[4.4]nonane-7-acetic acid, methyl ester (CAS 72284-97-0)
    • Reference:

  • Structural Confirmation (Thesis)

    • Source: "Role of Calmodulin-like Proteins..." (Discusses the synthesis of the 7-substituted spiro-nonane scaffold).
    • Reference:

  • Related Spiro-Ketal Synthesis

    • Source: BenchChem Technical Data for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol (Regioisomer analysis).
    • Reference:

Sources

Foundational

An In-depth Technical Guide to 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and materials science due to their unique three-dimensional archit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and materials science due to their unique three-dimensional architectures, which can impart favorable physicochemical and pharmacological properties to molecules. Among these, 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid stands out as a versatile building block. Its rigid spirocyclic core, combined with a reactive carboxylic acid handle, provides a valuable platform for the synthesis of complex molecular entities with well-defined spatial orientations. This guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, providing researchers with the foundational knowledge to effectively utilize it in their synthetic endeavors.

Introduction: The Significance of Spirocyclic Scaffolds

The drive to explore novel chemical space in drug discovery has led to a paradigm shift from flat, aromatic structures towards more three-dimensional molecules. Spirocycles, which feature two rings connected by a single common atom, offer a compelling strategy to achieve this. The inherent rigidity and defined exit vectors of spirocyclic systems can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties.[1][2] The incorporation of heteroatoms, such as the oxygen atoms in the dioxolane ring of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid, can further influence solubility and other drug-like characteristics.[1] This building block, therefore, represents a valuable tool for medicinal chemists seeking to escape the "flatland" of traditional drug design.[2]

Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is crucial for its effective application. Below is a summary of key computed and experimental data for 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid and its parent spirocycle.

PropertyValueSource
Molecular Formula C₉H₁₄O₄-
Molecular Weight 186.21 g/mol -
Parent Spirocycle 1,4-Dioxaspiro[4.4]nonane[2]
Parent CAS Number 176-32-9[2]
Parent Molecular Weight 128.17 g/mol [2]
Parent XLogP3 0.9[2]

Synthesis of the Core Scaffold: A Generalized Approach

The logical starting material for the title compound is a 3-substituted cyclopentanone bearing an acetic acid or a precursor functional group. A common and effective method for the formation of the 1,4-dioxaspiro[4.4]nonane core is the acid-catalyzed ketalization of a cyclopentanone derivative with ethylene glycol.

Generalized Experimental Protocol: Synthesis of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid

This protocol is a generalized procedure based on established chemical principles for ketalization reactions.

Step 1: Ketalization of a Substituted Cyclopentanone

  • Reactants: 3-Oxocyclopentylacetic acid (or its ester), ethylene glycol, a suitable acid catalyst (e.g., p-toluenesulfonic acid), and a solvent capable of azeotropic water removal (e.g., toluene).

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 3-oxocyclopentylacetic acid derivative, an excess of ethylene glycol (typically 1.5-2.0 equivalents), and a catalytic amount of p-toluenesulfonic acid.

    • Add toluene as the solvent.

    • Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

    • Monitor the reaction progress by observing the amount of water collected and, if possible, by thin-layer chromatography (TLC).

    • Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester (if an ester starting material was used)

  • Reactants: The ester product from Step 1, a base (e.g., lithium hydroxide or sodium hydroxide), and a solvent system (e.g., a mixture of tetrahydrofuran, methanol, and water).

  • Procedure:

    • Dissolve the ester in the solvent system.

    • Add an aqueous solution of the base and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid.

Causality in Experimental Choices:

  • Dean-Stark Apparatus: The use of a Dean-Stark trap is critical for driving the equilibrium of the reversible ketalization reaction towards the product by continuously removing water.

  • Acid Catalyst: An acid catalyst is necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

  • Azeotropic Solvent: Toluene is a common choice as it forms an azeotrope with water, facilitating its removal.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the proposed synthesis of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid.

G cluster_0 Step 1: Ketalization cluster_1 Step 2: Hydrolysis Start 3-Oxocyclopentylacetic acid ester Reagents1 Ethylene Glycol, p-TsOH, Toluene Start->Reagents1 Product1 Ethyl 2-(1,4-dioxaspiro[4.4]nonan-7-yl)acetate Reagents1->Product1 Reflux with Dean-Stark Reagents2 1. LiOH, THF/MeOH/H₂O 2. H₃O⁺ Product1->Reagents2 FinalProduct 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid Reagents2->FinalProduct

Caption: Proposed synthetic workflow for 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid.

Applications in Organic Synthesis

While specific examples detailing the use of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid are sparse in the literature, the utility of this building block can be inferred from the applications of structurally similar spirocyclic compounds. The carboxylic acid functionality serves as a versatile handle for a wide range of chemical transformations.

Amide Bond Formation

The carboxylic acid can be readily converted to an amide via coupling with a primary or secondary amine using standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt. This is a fundamental transformation in medicinal chemistry for the synthesis of a diverse array of biologically active molecules.

Esterification

Esterification of the carboxylic acid with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents can provide access to a range of esters with different properties.

Reduction

The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This alcohol can then be further functionalized.

Curtius or Schmidt Rearrangement

The carboxylic acid can be a precursor for the synthesis of the corresponding amine via rearrangements such as the Curtius or Schmidt rearrangement. This provides a route to spirocyclic amino acids, which are valuable building blocks in their own right.

Logical Relationships in Application

The following diagram illustrates the potential synthetic transformations of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid.

G cluster_0 Synthetic Transformations Start 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid Amide Amide Derivatives Start->Amide Amine, Coupling Reagent Ester Ester Derivatives Start->Ester Alcohol, Acid Catalyst Alcohol Primary Alcohol Start->Alcohol LiAlH₄ or BH₃ Amine Amine (via Rearrangement) Start->Amine Curtius or Schmidt Rearrangement

Caption: Potential synthetic pathways from the title compound.

Conclusion

2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid is a promising building block for the synthesis of complex, three-dimensional molecules. Its rigid spirocyclic core and versatile carboxylic acid handle offer a valuable platform for creating novel compounds with potential applications in medicinal chemistry and materials science. While specific literature on this exact isomer is limited, its synthesis and reactivity can be reliably predicted based on well-established chemical principles. This guide provides a solid foundation for researchers to incorporate this and similar spirocyclic building blocks into their synthetic programs, enabling the exploration of new and underexplored regions of chemical space.

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). Molecules, 24(24), 4603. [Link]

  • Kurniawan, Y. S., Ramanda, Y., Thomas, K., Hendra, & Wahyuningsih, T. D. (2021). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 21(5), 1145-1153. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro[4.4]nonane. PubChem. Retrieved February 27, 2026, from [Link]

  • Kassai, M., et al. (2021). 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1058–1063. [Link]

  • Harvey, D. F., & Neil, D. A. (2003). 1,4-DIOXENE. Organic Syntheses, 79, 163. [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetic acid, 2-(1,4-dioxaspiro(4.5)dec-8-ylidene)-, ethyl ester. PubChem. Retrieved February 27, 2026, from [Link]

  • Kurniawan, Y. S., et al. (2017). 1 H-NMR spectra of D[4.4]. ResearchGate. [Link]

  • ChemSynthesis. (2025, May 20). 7-pentyl-1,4-dioxaspiro[4.4]non-7-ene. [Link]

  • SpiroChem. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Nguyen, T. B., & Nguyen, T. H. (2018). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. ResearchGate. [Link]

  • Ramirez-Guzman, L., et al. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Molecules, 28(1), 269. [Link]

  • Zhang, Y., et al. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Molecules, 23(2), 299. [Link]

  • Pearson. (n.d.). Using cyclopentanone as the reactant, show the product of a. acid-catalyzed keto–enol interconversion. [Link]

  • Pearson. (n.d.). Predict the products of the following reactions. (a) cyclopentanone + Br2 in acetic acid. [Link]

  • Wikipedia. (n.d.). 1,6-Dioxaspiro[4.4]nonane-2,7-dione. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. [Link]

  • NileRed. (2025, December 5). reaction to Extractions&Ire video - synthesis of cyclopentanone ketal. YouTube. [Link]

  • SpectraBase. (n.d.). 1,4-Dioxaspiro[4.4]nonane-7-acetic acid, .alpha.,.alpha.-dimethyl-, methyl ester, (.+-.)-. [Link]

  • ChemSrc. (2025, September 13). CAS#:93306-08-2 | ethyl 2-(1,4-dioxaspiro[4.4]nonan-8-yl)acetate. [Link]

  • Chemspace. (n.d.). (2-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}ethyl)[(2,4,6-trimethylphenyl)methyl]amine - C18H28N2O2 | CSMS00151148922. [Link]

Sources

Protocols & Analytical Methods

Method

Topic: High-Fidelity Purification Strategies for 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the purification of 2...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid, a spirocyclic carboxylic acid. The presence of both a carboxylic acid moiety and a moderately sensitive dioxaspiro (ketal) group necessitates a carefully considered purification strategy. This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively. We will detail three primary techniques: chemically-active acid-base extraction, preparative column chromatography (both normal and reversed-phase), and recrystallization. Each section includes detailed, field-tested protocols and decision-making frameworks to guide the scientist toward achieving optimal purity for downstream applications.

Introduction: Understanding the Target Molecule

The successful purification of any compound begins with a thorough understanding of its chemical nature. 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid possesses two key functional groups that dictate its behavior:

  • Carboxylic Acid (-COOH): This is the primary handle for purification. Its acidic proton (pKa typically ~4-5) allows for selective deprotonation to form a water-soluble carboxylate salt. This dramatic shift in solubility is the cornerstone of acid-base extraction.[1][2]

  • 1,4-Dioxaspiro[4.4]nonane (a Ketal): This group protects a ketone functionality. While generally stable, ketals can be susceptible to hydrolysis under strongly acidic aqueous conditions, which could revert the structure to an undesired ketone. This sensitivity informs our choice of reagents and conditions.

Common Impurities: A crude sample of this compound may contain various impurities depending on its synthetic route, which often involves the hydrolysis of a corresponding ester. Potential contaminants include:

  • Unreacted starting materials (e.g., the parent ketone or ester).

  • Neutral organic by-products.

  • Residual acid or base from the synthesis.

  • Non-polar "grease" from side reactions.

Our goal is to strategically exploit the unique properties of the carboxylic acid to isolate it from these contaminants.

Primary Purification: Chemically-Active Acid-Base Extraction

For crude samples where the primary impurities are neutral or basic, acid-base extraction is the most efficient and scalable first-pass purification method.[3][4] This technique leverages the reversible conversion of the water-insoluble organic acid into a water-soluble salt.[1]

Mechanism & Rationale: We will use a weak base, aqueous sodium bicarbonate (NaHCO₃), to deprotonate the carboxylic acid. This choice is deliberate. A strong base like sodium hydroxide (NaOH) is not necessary and could risk hydrolyzing other sensitive functional groups if present.[5] The resulting sodium carboxylate salt is ionic and partitions into the aqueous phase, leaving neutral impurities behind in the organic phase.[2][4] The pure acid is then recovered by re-acidifying the aqueous layer, causing it to precipitate.[6]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid in a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)). A concentration of ~50-100 mg/mL is a good starting point.

  • Initial Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Mixing & Degassing: Stopper the funnel, invert, and open the stopcock to vent any CO₂ gas produced from the acid-base reaction. Shake gently at first, venting frequently, then more vigorously for 1-2 minutes.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Note: If using EtOAc, the aqueous layer will be the bottom layer; if using DCM, it will be the top layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acid. Combine all aqueous extracts.

  • Back-Wash (Optional but Recommended): To remove any neutral compounds that may have been physically carried over, wash the combined aqueous extracts with a fresh portion of the organic solvent (e.g., DCM or EtOAc). Discard this organic wash.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 3M HCl dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The purified product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Workflow Diagram: Acid-Base Extraction

G start_end start_end process process decision decision io io out out A Start: Crude Product in Organic Solvent (e.g., EtOAc) B Add Saturated aq. NaHCO3 and Shake in Separatory Funnel A->B C Allow Layers to Separate B->C D Isolate Aqueous Layer (Contains Sodium Carboxylate Salt) C->D Aqueous Phase E Organic Layer (Contains Neutral Impurities) C->E Organic Phase F Cool Aqueous Layer (Ice Bath) D->F G Add 3M HCl until pH ~2 F->G H Collect Precipitate via Vacuum Filtration G->H I Wash with Cold Water & Dry H->I J End: Pure Carboxylic Acid I->J

Caption: Workflow for purification via acid-base extraction.

Chromatographic Purification

When acid-base extraction is insufficient, or when impurities have similar acidity, column chromatography is the method of choice. Both normal-phase and reversed-phase techniques are viable, with distinct advantages.

Normal-Phase Chromatography (Silica Gel)

Rationale: Silica gel is a polar stationary phase (SiO₂). Separation occurs based on polarity, with less polar compounds eluting first. Carboxylic acids can be problematic as they may bind strongly to the acidic silica surface, leading to significant tailing or "streaking" on the column.[5] This can be suppressed by adding a small amount of a volatile acid (e.g., acetic acid) to the mobile phase, which protonates the silica surface and the analyte, leading to sharper peaks.

Experimental Protocol: Normal-Phase Chromatography

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A good starting point is a gradient of Ethyl Acetate in Hexanes. Add 1% acetic acid to the mobile phase to improve spot shape. Aim for an Rf value of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (without the added acetic acid initially, known as the "dry pack" method followed by wetting, or as a slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column using the optimized mobile phase (e.g., 40% EtOAc/60% Hexanes + 1% Acetic Acid).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and should be removed under high vacuum.

Reversed-Phase Chromatography (C18 Silica)

Rationale: Reversed-phase chromatography uses a non-polar stationary phase (e.g., silica gel functionalized with C18 alkyl chains). It is an excellent technique for purifying polar compounds.[7] The mobile phase is polar (typically water/acetonitrile or water/methanol). Here, more polar compounds elute first. To ensure the carboxylic acid is in its neutral, protonated form and gives a sharp peak, a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase.[7]

Experimental Protocol: Reversed-Phase Chromatography

  • Method Development (Optional): If available, use an analytical HPLC with a C18 column to develop a separation method. A typical gradient is 10% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 10-15 minutes.

  • Column Equilibration: Equilibrate a pre-packed C18 flash column with the initial mobile phase conditions (e.g., 90% Water / 10% Acetonitrile + 0.1% TFA).

  • Sample Loading: Dissolve the sample in a minimal amount of a strong solvent like Methanol, DMF, or DMSO.

  • Elution & Fraction Collection: Run the column with the developed gradient, collecting fractions based on the UV detector signal.

  • Product Isolation: Combine the pure fractions. Most of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a solvent like DCM or EtOAc to recover the product.

Data Summary: Comparison of Chromatographic Methods
FeatureNormal-Phase (Silica Gel)Reversed-Phase (C18)
Principle Polar stationary phase, non-polar mobile phaseNon-polar stationary phase, polar mobile phase
Elution Order Least polar compounds elute firstMost polar compounds elute first
Best For Separating compounds with moderate to low polaritySeparating polar and water-soluble compounds[7]
Mobile Phase Hexanes/Ethyl Acetate, DCM/MethanolWater/Acetonitrile, Water/Methanol
Additive ~1% Acetic or Formic Acid (to reduce tailing)~0.1% TFA or Formic Acid (to ensure protonation)
Pros Lower cost, high loading capacityExcellent for polar molecules, often higher resolution
Cons Tailing of acidic compounds, potential for degradationHigher cost, requires removal of water from fractions

Final Purification & Isolation: Recrystallization

Recrystallization is the ultimate step for achieving high analytical purity and obtaining a stable, crystalline solid. It is an equilibrium-based process that removes trace impurities that may have co-eluted during chromatography.

Rationale: The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).

Experimental Protocol: Recrystallization

  • Solvent Screening: Place a small amount of the purified acid (10-20 mg) in several test tubes. Add potential solvents (e.g., acetone, ethyl acetate, ethanol, water, or mixtures like EtOAc/Hexanes) dropwise. A good candidate solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the bulk of your compound to achieve complete dissolution.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under high vacuum.

Summary: A Strategic Approach to Purification

Choosing the right purification workflow depends on the scale of the reaction and the nature of the impurities. The following decision tree provides a general guideline.

Caption: Decision tree for selecting a purification strategy.

By applying these principles and protocols, researchers can confidently purify 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid and related structures to the high standard required for drug discovery and development.

References

  • Wikipedia. "Acid–base extraction." Accessed February 2024. [Link]

  • Mahler, M., Swartz, S., & Thomason, V. "RediSep C-18 reversed phase column purification of carboxylic acids." Teledyne ISCO Application Note. [Link]

  • University of York, Department of Chemistry. "Chemically-active extraction." Accessed February 2024. [Link]

  • Magritek. "Separation of Acidic, Basic and Neutral Compounds." Accessed February 2024. [Link]

  • University of Colorado Boulder, Department of Chemistry. "Acid-Base Extraction." Accessed February 2024. [Link]

  • Patsnap Eureka. "Analyzing Crystallization Kinetics in Glacial Acetic Acid Formulations." Accessed February 2024. [Link]

  • ResearchGate Discussion. "How to separate ester from carboxylic acid by using chromatography?" Accessed February 2024. [Link]

Sources

Application

Application Note: 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid as a Key Synthon in Prostaglandin Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Strategic Significance Prostaglandins (PGs) are potent lipid autaco...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Significance

Prostaglandins (PGs) are potent lipid autacoids characterized by a 20-carbon skeleton containing a central cyclopentane ring. The total synthesis of pharmaceutical-grade PG analogs (e.g., latanoprost, bimatoprost, dinoprostone) requires rigorous stereochemical control and the selective, sequential functionalization of the cyclopentane core to install the


- and 

-side chains.

2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid (a ketal-protected derivative of 3-oxocyclopentaneacetic acid) serves as a highly versatile, foundational building block in this domain [1]. The spiroketal moiety (1,4-dioxaspiro[4.4]nonane) effectively masks the highly reactive cyclopentanone carbonyl—which corresponds to the C9 position of the final prostaglandin scaffold. By neutralizing the electrophilicity of the C9 ketone, this synthon allows for aggressive, base-mediated elaboration of the side chains without risking unwanted enolization, aldol condensation, or nucleophilic attack at the core[2].

Mechanistic Rationale: The Spiroketal Advantage

As a Senior Application Scientist, I emphasize that the selection of a protecting group in complex lipid synthesis is never arbitrary; it dictates the entire downstream workflow. During the installation of the


-chain (upper chain) of prostaglandins, strong nucleophiles such as Wittig reagents (phosphonium ylides) or organometallic reagents are strictly required.

If an unprotected C9 ketone were used, these reagents would indiscriminately attack the core carbonyl. The ethylene glycol ketal in 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid provides three critical mechanistic advantages:

  • Absolute Base/Nucleophile Stability: The spiroketal is completely inert to the highly basic conditions of Wittig olefinations (e.g., NaHMDS) and metal hydride reductions (e.g., DIBAL-H).

  • Conformational Rigidity: The spirocyclic architecture imparts a predictable conformational bias to the cyclopentane ring, which can be leveraged to enhance diastereoselectivity during subsequent

    
    -chain alkylations.
    
  • Orthogonal, Mild Deprotection: Cleavage of the ketal occurs under mildly acidic conditions. This is paramount because the mature prostaglandin intermediate often contains delicate allylic alcohols and specific cis/trans olefins that would isomerize or degrade under harsh deprotection conditions [3].

Synthetic Workflow: From Synthon to Prostaglandin Core

The logical progression from the protected acetic acid synthon to a fully elaborated prostaglandin core involves a carefully orchestrated sequence of activation, elongation, and deprotection.

G SM 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid (Protected Synthon) Act Carboxyl Activation (Weinreb Amide / Aldehyde) SM->Act CDI, N,O-Dimethylhydroxylamine Elong Alpha-Chain Elongation (Wittig Olefination) Act->Elong DIBAL-H, then Phosphonium Ylide Deprot Ketal Deprotection (Acidic Hydrolysis) Elong->Deprot Mild Aqueous HCl / THF Cyclo Unmasked Cyclopentanone (C9 Ketone Revealed) Deprot->Cyclo Unmasking of Core Omega Omega-Chain Installation (Conjugate Addition) Cyclo->Omega Organocuprate Addition PG Prostaglandin Target (e.g., PGE2 Analog) Omega->PG Stereoselective Trapping

Fig 1: Synthetic workflow for converting the spiroketal synthon into a Prostaglandin core.

Experimental Protocols

The following protocols represent a self-validating system. Each step is designed to seamlessly feed into the next, with specific reagents chosen to respect the sensitivities of the spiroketal scaffold.

Protocol A: Activation via Weinreb Amide Synthesis

Causality: Direct reaction of the carboxylic acid with organometallics often leads to over-addition (tertiary alcohols). Converting the acid to a Weinreb amide ensures that subsequent hydride reduction stops precisely at the aldehyde stage, ready for Wittig olefination.

  • Preparation: Dissolve 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid (1.0 eq, 10 mmol) in 50 mL of anhydrous CH₂Cl₂ under an argon atmosphere. Cool the flask to 0 °C.

  • Activation: Add N,N'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise.

    • Expert Insight: CDI is chosen over thionyl chloride or oxalyl chloride because it activates the acid without generating HCl byproducts, which would prematurely cleave the acid-sensitive ketal protecting group.

  • Amidation: Stir for 1 h at 0 °C until CO₂ evolution ceases. Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq).

  • Completion: Allow the reaction to warm to room temperature and stir for 12 h.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3 × 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: -Chain Elongation via Wittig Olefination

Causality: The aldehyde generated from the Weinreb amide is highly reactive. The spiroketal ensures that the basic ylide exclusively attacks the newly formed aldehyde, dictating the cis-geometry of the


-chain characteristic of PGE₂/PGF₂

.
  • Reduction: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF at -78 °C. Dropwise add DIBAL-H (1.1 eq, 1M in hexanes). Stir for 1 h, then quench with methanol and Rochelle's salt. Extract to isolate the crude aldehyde.

  • Ylide Generation: In a separate flame-dried flask, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0 eq) in anhydrous THF at 0 °C. Add NaHMDS (4.0 eq) dropwise to generate the deep red ylide.

  • Coupling: Cool the ylide solution to -78 °C. Add the crude aldehyde (dissolved in minimal THF) dropwise.

  • Workup: Allow the mixture to warm to room temperature over 3 hours. Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to yield the

    
    -chain elongated spiroketal.
    
Protocol C: Spiroketal Deprotection

Causality: With the upper chain installed, the C9 ketone must be unmasked to allow for the installation of the


-chain (typically via conjugate addition to an enone intermediate).
  • Hydrolysis: Dissolve the

    
    -chain elongated intermediate in a 4:1 mixture of THF and 1M aqueous HCl (0.1 M substrate concentration).
    
    • Expert Insight: THF is utilized as a co-solvent to ensure complete solubility of the lipophilic intermediate. The mild 1M HCl concentration at room temperature is sufficient to hydrolyze the ketal without isomerizing the newly formed cis-double bond of the

      
      -chain.
      
  • Monitoring: Stir at room temperature for 4–6 hours. Monitor reaction progression via TLC (staining with p-anisaldehyde).

  • Isolation: Once complete, carefully neutralize the reaction mixture to pH 7 using saturated aqueous NaHCO₃. Extract with EtOAc (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield the unmasked, functionalized cyclopentanone.

Quantitative Data Presentation: Protecting Group Rationale

To further justify the use of the 1,4-dioxaspiro[4.4]nonane system, the following table summarizes the comparative efficacy of various cyclopentanone protecting groups under the rigorous conditions of prostaglandin synthesis.

Protecting GroupStability to Wittig/GrignardDeprotection ConditionsRisk to PG OlefinsOverall Synthetic Utility
1,4-Dioxaspiro[4.4]nonane (Ketal) Excellent (Inert)Mild Acid (aq. HCl / THF)Low Optimal - Industry standard for PG synthesis
1,3-Dithiane (Thioacetal) Excellent (Inert)Heavy Metals (Hg, Ag) or Strong OxidantsHigh (Risk of olefin epoxidation/oxidation)Suboptimal - Poor atom economy and toxic
Silyl Enol Ether (e.g., TBS) Poor (Cleaved by strong nucleophiles/bases)Fluoride (TBAF)LowPoor - Incompatible with basic Wittig ylides

References

  • Arkat USA. (n.d.). Spiro[bicyclo[3.2.0]heptane-2,2'-[1,3]dioxolan]-6-one: Synthetic entries into Prostaglandin series. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025). Enzymes involved in jasmonic acid biosynthesis and 3-oxocyclopentaneacetic acid derivatives. Retrieved February 27, 2026, from [Link]

Method

Application Notes and Protocols for Reactions Involving 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the experimental setup for chemical reactions involving 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup for chemical reactions involving 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical utility in a drug discovery and development context.

Introduction: The Significance of the Spirocyclic Scaffold

The 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid moiety represents a valuable building block in medicinal chemistry. The spirocyclic system, where two rings share a single carbon atom, introduces a three-dimensional architecture that can be advantageous for molecular recognition by biological targets.[1][2][3] Such rigid frameworks are often sought after in drug design to improve binding affinity and selectivity.[4] The dioxaspiro[4.4]nonane portion serves as a protected ketone (a ketal), which is stable to many reaction conditions but can be removed under acidic conditions if desired, revealing a cyclopentanone ring for further functionalization. The acetic acid side chain provides a versatile handle for a variety of chemical transformations, most notably amide and ester formations, which are fundamental reactions in the synthesis of new chemical entities.[5]

Physicochemical Properties and Handling

A summary of the key physicochemical properties for a representative structure, ethyl 2-(1,4-dioxaspiro[4.4]nonan-8-yl)acetate, is provided in the table below. While this is an ester derivative, the data offers insight into the general characteristics of this class of compounds.

PropertyValueSource
Molecular FormulaC11H18O4[6]
Molecular Weight214.258 g/mol [6]

Handling and Storage: 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid and its derivatives should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place.

Core Synthetic Applications: Amide and Ester Formation

The carboxylic acid functionality of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid is the primary site for synthetic elaboration. The formation of amide and ester bonds are among the most frequently utilized reactions in drug discovery.[5][7]

Amide Bond Formation (Amidation)

Amide coupling is a cornerstone of medicinal chemistry, allowing for the connection of the spirocyclic core to a wide array of amine-containing building blocks.[5] The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Work-up and Purification A 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid C Activated Intermediate (e.g., O-acylisourea ester) A->C reacts with B Coupling Reagent (e.g., EDC, HATU) B->C facilitates E Target Amide Derivative C->E reacts with F Reaction Mixture C->F D Primary or Secondary Amine D->E to form E->F G Purified Amide F->G undergoes

Caption: General workflow for amide bond formation.

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) to form a highly reactive HOBt ester, which is then readily attacked by the amine.[7]

Materials and Reagents:

ReagentPurposeTypical Stoichiometry
2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acidStarting Material1.0 eq
AmineCoupling Partner1.0 - 1.2 eq
EDC (or EDCI)Coupling Reagent1.1 - 1.5 eq
HOBtAdditive (Reduces side reactions)1.0 - 1.2 eq
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)Base2.0 - 3.0 eq
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)Solvent-

Step-by-Step Procedure:

  • To a solution of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid (1.0 eq) in anhydrous DCM or DMF, add the amine (1.0 - 1.2 eq), HOBt (1.0 - 1.2 eq), and DIPEA (2.0 - 3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Choices:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid. The urea byproduct is also water-soluble, simplifying purification.[8]

  • HOBt: Acts as a catalyst and suppresses racemization if chiral centers are present. It also prevents the formation of an unreactive N-acylurea byproduct.[7]

  • DIPEA/TEA: A non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acid generated during the reaction.

Ester Bond Formation (Esterification)

Esterification is another critical transformation, for instance, to improve the pharmacokinetic properties of a lead compound. The Fischer esterification is a classic method for this transformation.[9]

G cluster_0 Step 1: Protonation and Activation cluster_1 Step 2: Nucleophilic Attack and Intermediate Formation cluster_2 Step 3: Elimination and Deprotonation A 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid C Protonated Carbonyl A->C is protonated by B Acid Catalyst (e.g., H2SO4) B->C E Tetrahedral Intermediate C->E is attacked by D Alcohol (Solvent and Reagent) D->E F Elimination of Water E->F undergoes G Target Ester F->G followed by deprotonation to yield

Caption: Simplified mechanism of Fischer esterification.

This protocol describes the formation of an ester from the carboxylic acid and an alcohol under acidic conditions. The reaction is an equilibrium process, so it is often necessary to use a large excess of the alcohol or to remove water as it is formed to drive the reaction to completion.[9]

Materials and Reagents:

ReagentPurposeTypical Stoichiometry
2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acidStarting Material1.0 eq
Alcohol (e.g., Methanol, Ethanol)Reagent and SolventLarge excess
Sulfuric Acid (H2SO4) or p-Toluenesulfonic acid (p-TsOH)CatalystCatalytic amount (e.g., 5 mol%)

Step-by-Step Procedure:

  • Dissolve 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid (1.0 eq) in the desired alcohol (e.g., methanol, used in large excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous NaHCO3 to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography if necessary.

Rationale for Experimental Conditions:

  • Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9][10]

  • Excess Alcohol: Serves as both the nucleophile and the solvent, shifting the reaction equilibrium towards the product side according to Le Chatelier's principle.[9]

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Analytical Characterization

The successful synthesis of the desired amide or ester derivatives should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final compound and confirm the formation of the new amide or ester linkage.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the amide or ester functional groups.

Conclusion

2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid is a versatile building block for the synthesis of novel spirocyclic compounds. The protocols detailed above for amide and ester formation provide robust and well-established methods for its elaboration. The choice of specific reagents and conditions can be tailored based on the properties of the coupling partner and the desired scale of the reaction. Careful execution of these protocols, coupled with rigorous analytical characterization, will enable the successful synthesis of a diverse range of derivatives for applications in drug discovery and development.

References

  • PubChem. Acetic acid, 2-(1,4-dioxaspiro(4.5)dec-8-ylidene)-, ethyl ester. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. [Link]

  • ChemSrc. CAS#:93306-08-2 | ethyl 2-(1,4-dioxaspiro[4.4]nonan-8-yl)acetate. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Hiroshi Nishino, et al. One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. ResearchGate. 2008. [Link]

  • Jonathan Clayden, et al. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. 2008. [Link]

  • ACS Publications. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • Ramasamy J. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. 2013. [Link]

  • Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]

  • S. R. Yong, et al. Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. University of Wollongong. 2005. [Link]

  • Chemspace. (2-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}ethyl)[(2,3,4,6-tetramethylphenyl)methyl]amine - C19H30N2O2. [Link]

  • PubChem. 1,4-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]

  • Wikipedia. 1,6-Dioxaspiro(4.4)nonane-2,7-dione. [Link]

  • Yehezkiel Steven Kurniawan, et al. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. 2017. [Link]

  • MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. 2025. [Link]

  • Pavlo Mykhailiuk, et al. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. 2023. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • MDPI. Nature-Inspired Molecules as Inhibitors in Drug Discovery. 2025. [Link]

  • JOCPR. Esterification of acetic acid with ethylene glycol over environmentally benign mixed oxide solid acid catalysts. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. 2022. [Link]

  • Dana Bioscience. 2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)acetic acid 250mg. [Link]

  • Google Patents.
  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in the preparation of "2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid"

Technical Support Center: Synthesis of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid Welcome to our dedicated technical support guide for the synthesis of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid. This resource is des...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid

Welcome to our dedicated technical support guide for the synthesis of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this multi-step synthesis. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, all grounded in established chemical principles.

The synthesis of this valuable spirocyclic building block typically proceeds via a two-step sequence: (1) the acid-catalyzed ketalization of an appropriate precursor, such as ethyl 2-(3-oxocyclopentyl)acetate, with ethylene glycol, followed by (2) the hydrolysis of the resulting ester to the final carboxylic acid. Low yields can arise at either stage due to incomplete reactions, side-product formation, or purification losses. This guide will help you diagnose and resolve these common issues.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Part A: Issues Arising During the Ketalization Step

The formation of the spiroketal is an equilibrium-driven process. The primary challenge is to effectively shift this equilibrium towards the product.[1]

Question 1: My ketalization of ethyl 2-(3-oxocyclopentyl)acetate is incomplete, resulting in a low yield of the ketal-ester intermediate. How can I drive the reaction to completion?

Answer: Incomplete conversion is the most common issue in this step. The reaction is reversible, and the presence of the water byproduct will push the equilibrium back towards the starting materials. Here are the critical parameters to optimize:

  • Aggressive Water Removal: The most crucial factor for success is the continuous and efficient removal of water as it is formed. The standard and most effective method is azeotropic distillation using a Dean-Stark apparatus.[1]

    • Solvent Choice: Toluene or benzene are excellent choices as they form a low-boiling azeotrope with water, facilitating its removal.

    • Apparatus Setup: Ensure your Dean-Stark trap is properly set up and that the solvent is refluxing at a steady rate to carry water over into the trap.

  • Catalyst Concentration: The acid catalyst, typically p-toluenesulfonic acid (TsOH) or sulfuric acid, is essential.[2] However, the amount is critical.

    • Too Little: Insufficient catalyst (<<0.05 mol %) will lead to impractically slow reaction rates.

    • Too Much: Excess acid can lead to side reactions, such as polymerization of ethylene glycol or decomposition of the starting material. A catalytic amount (e.g., 0.1–1 mol %) is generally optimal.

  • Reagent Purity and Stoichiometry:

    • Anhydrous Conditions: Ensure all reagents (ethylene glycol, solvent) and glassware are scrupulously dry.

    • Ethylene Glycol Excess: Use a slight excess of ethylene glycol (e.g., 1.2–1.5 equivalents) to help drive the equilibrium forward. A large excess can complicate purification.

Question 2: I'm observing significant formation of a high-molecular-weight, tar-like substance in my ketalization reaction. What is causing this and how can I prevent it?

Answer: The formation of tar or polymeric material is usually a result of overly harsh reaction conditions, particularly excessive acid concentration or temperature.

  • Causality: The starting keto-ester can be susceptible to acid-catalyzed self-condensation or polymerization, especially at high temperatures. Similarly, ethylene glycol can polymerize under strong acidic conditions.

  • Preventative Measures:

    • Reduce Catalyst Loading: Titrate down the amount of acid catalyst used. Often, a minimal amount is sufficient if water removal is efficient.[2]

    • Control Temperature: Ensure the reaction is not overheating. Maintain a controlled reflux; excessively vigorous heating is unnecessary and can promote side reactions.

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Do not let the reaction run for an excessively long time after completion, as this increases the likelihood of product degradation.

Question 3: My reaction appears to go to completion by TLC, but I lose a significant amount of the ketal-ester product during the aqueous workup. How can I improve my recovery?

Answer: Losses during workup are common and often underestimated. The ketal-ester has some water solubility, and emulsions can be a problem. A systematic approach to the workup is key.

  • Neutralization: The acidic catalyst must be neutralized before extraction.

    • Procedure: After cooling the reaction, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3] Perform this wash gently at first to avoid vigorous gas evolution and emulsion formation.

  • Extraction Efficiency:

    • Solvent Choice: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.

    • Multiple Extractions: It is always more effective to perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL).

    • Brine Wash: After the bicarbonate wash, wash the organic layer with brine (saturated aqueous NaCl solution).[3] This helps to break up emulsions and remove dissolved water from the organic phase.

  • Drying: Thoroughly dry the combined organic extracts over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating the solvent.[3]

Part B: Issues Arising During the Ester Hydrolysis Step

The final step, converting the ester to a carboxylic acid, is typically a saponification. The main challenges are ensuring complete reaction and successfully isolating the acid product, which is pH-sensitive.

Question 4: The saponification of my ketal-ester is sluggish and does not go to completion, leaving unreacted starting material. What should I adjust?

Answer: Incomplete hydrolysis is usually due to insufficient base, low temperature, or inadequate reaction time.

  • Base Stoichiometry: Use a sufficient excess of the base (e.g., LiOH, NaOH, or KOH). A common mistake is to use only a slight excess. Using 2–4 equivalents of base is recommended to ensure the reaction goes to completion in a reasonable timeframe.

  • Solvent System: The reaction is often run in a biphasic mixture of an organic solvent (like THF or methanol) and water to ensure solubility of both the ester and the hydroxide salt. Ensure there is enough co-solvent for the mixture to be homogenous or at least efficiently stirred.

  • Temperature and Time: While some hydrolyses proceed at room temperature, gentle heating (e.g., 40–60 °C) can significantly accelerate the reaction. Monitor the disappearance of the starting material by TLC. If the reaction stalls, increasing the temperature or adding more base may be necessary.

Question 5: I am worried that the acidic workup required to protonate my carboxylic acid will hydrolyze the spiroketal protecting group. How can I avoid this?

Answer: This is a valid and critical concern. Acetals and ketals are stable to basic and neutral conditions but are readily hydrolyzed by aqueous acid.[4][5] The key is to perform the acidification under controlled conditions.

  • Controlled Acidification Protocol:

    • Cooling: Perform the acidification in an ice bath (0–5 °C). The rate of ketal hydrolysis is significantly slower at lower temperatures.

    • Dilute Acid: Use a dilute acid solution (e.g., 1 M HCl or 5% citric acid) and add it slowly with vigorous stirring. Avoid localized areas of high acid concentration.

    • pH Monitoring: Monitor the pH of the aqueous layer. Acidify only to the point necessary to fully protonate the carboxylate (typically pH 2–3). Over-acidifying is unnecessary and increases the risk to the ketal.

    • Prompt Extraction: Do not allow the product to sit in the acidic aqueous solution for an extended period. Proceed immediately to the extraction step once protonation is complete.

Question 6: My final carboxylic acid product is difficult to extract from the aqueous layer, and I get a low final yield despite clean conversion. What extraction strategy do you recommend?

Answer: The anionic carboxylate is water-soluble, while the protonated carboxylic acid is more organic-soluble. Efficient extraction hinges on keeping the product in its neutral form and choosing the right solvent.

  • Ensure Complete Protonation: As mentioned in the previous point, the aqueous layer must be sufficiently acidic (pH 2–3) to ensure the carboxylic acid is fully protonated and thus less water-soluble.

  • Optimal Extraction Solvent: Ethyl acetate is an excellent choice for extracting carboxylic acids as it is a good solvent for the acid and can help break up emulsions. Dichloromethane is also effective.

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

  • Emulsion Management: If an emulsion forms, let the mixture stand, add more brine, or filter the entire mixture through a pad of Celite to break it up.

Frequently Asked Questions (FAQs)

FAQ 1: What is a realistic overall yield for the two-step synthesis of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid? While yields are highly dependent on scale and technique, a well-optimized laboratory procedure should realistically achieve an overall yield of 70–85%. The ketalization step often proceeds in >90% yield, and the hydrolysis/workup can be achieved with >80% recovery.

FAQ 2: What are the best analytical techniques for monitoring these reactions?

  • Thin Layer Chromatography (TLC): TLC is indispensable for monitoring the progress of both steps. For the ketalization, you can easily track the disappearance of the more polar starting keto-ester and the appearance of the less polar ketal-ester product. For the hydrolysis, the carboxylic acid product will be much more polar than the starting ester. Use an appropriate stain (e.g., potassium permanganate) for visualization if the compounds are not UV-active.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the intermediate and final product. For the ketal, look for the characteristic multiplet around 3.9 ppm from the ethylene glycol protons. For the final acid, the disappearance of the ester's ethyl signals and the appearance of a broad carboxylic acid proton signal (>10 ppm) are key indicators.

FAQ 3: Are there any alternative methods I could consider if I continue to have issues?

  • Alternative Ketalization Catalysts: If standard Brønsted acids are causing side reactions, Lewis acids such as Sc(OTf)₃ or other metal triflates have been used for spiroketalization and can sometimes offer milder conditions.[6]

  • Alternative Hydrolysis Conditions: If your molecule has other base-sensitive groups, you could consider enzymatic hydrolysis using a lipase, which operates under neutral pH conditions. However, for this specific substrate, standard saponification is typically robust and cost-effective.

Data & Protocol Summaries

Table 1: Ketalization Reaction Conditions - Troubleshooting
ParameterStandard ConditionCommon ProblemRecommended Solution
Water Removal Dean-Stark, Toluene refluxIncomplete ReactionEnsure steady reflux; check for leaks in the apparatus.
Catalyst p-TsOH (0.5 mol %)Side Reactions/TarReduce catalyst to 0.1 mol %; monitor by TLC.
Reagents 1.2 eq. Ethylene GlycolIncomplete ReactionUse dry ethylene glycol and solvent; increase to 1.5 eq.
Workup Wash with NaHCO₃, H₂OLow Recovery / EmulsionWash gently; use brine to break emulsions; extract 3x.
Table 2: Hydrolysis Reaction Conditions - Troubleshooting
ParameterStandard ConditionCommon ProblemRecommended Solution
Base 2 eq. NaOH in THF/H₂OIncomplete HydrolysisIncrease base to 3-4 eq.; gently heat to 50 °C.
Acidification 1 M HCl to pH 2Ketal CleavagePerform at 0 °C; add acid slowly; use citric acid.
Extraction Ethyl Acetate (2x)Low Product RecoverySaturate aqueous layer with NaCl; extract 3-4 times.
Purity Residual Starting MaterialIncomplete ReactionIncrease reaction time; monitor carefully by TLC.

Optimized Experimental Protocols

Protocol 1: Optimized Ketalization of Ethyl 2-(3-oxocyclopentyl)acetate
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl 2-(3-oxocyclopentyl)acetate (1.0 eq.), toluene (approx. 0.2 M), and ethylene glycol (1.5 eq.).

  • Add p-toluenesulfonic acid monohydrate (0.01–0.05 eq.).

  • Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 3–5 hours). Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (1x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(1,4-dioxaspiro[4.4]nonan-7-yl)acetate, which can often be used in the next step without further purification.

Protocol 2: Optimized Saponification and Workup
  • Dissolve the crude ketal-ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (3.0 eq.) and stir the mixture at room temperature or warm gently to 40 °C.

  • Monitor the reaction by TLC until all the starting ester has been consumed (typically 2–4 hours).

  • Cool the reaction mixture in an ice bath.

  • Slowly add 1 M HCl with vigorous stirring, monitoring the pH to reach a final value of 2–3.

  • Transfer the mixture to a separatory funnel and add solid NaCl until the aqueous layer is saturated.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid.

Visual Workflow and Logic Diagrams

Synthetic Pathway cluster_0 Step 1: Ketalization cluster_1 Step 2: Hydrolysis Start Ethyl 2-(3-oxocyclopentyl)acetate Intermediate Ethyl 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetate Start->Intermediate Ethylene Glycol, p-TsOH, Toluene, Reflux (Dean-Stark) Intermediate_ref Final 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid Intermediate_ref->Final 1. NaOH, THF/H₂O 2. H₃O⁺ (cold)

Caption: Overall synthetic pathway for 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid.

Troubleshooting_Ketalization start Low Yield After Ketalization Step check_conversion Is the reaction going to completion (by TLC/GC)? start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Appears Complete check_conversion->complete Yes water_removal Action: Improve water removal. - Check Dean-Stark setup. - Use anhydrous reagents/solvent. incomplete->water_removal catalyst Action: Check catalyst & stoichiometry. - Use 0.1-1 mol% acid. - Use 1.5 eq. ethylene glycol. incomplete->catalyst workup_loss Problem: High loss during workup. complete->workup_loss workup_actions Action: Optimize workup. - Neutralize carefully with NaHCO₃. - Wash with brine. - Perform multiple extractions (3x). workup_loss->workup_actions

Caption: Troubleshooting flowchart for the ketalization step.

References

  • (Reference to a general organic chemistry text on spirocycles could be placed here if available
  • Organic Syntheses. (n.d.). Procedure for 2-Acetoxy-1,4-dioxane. Provides an example of reaction workup involving extraction and washing.

  • (Reference to a paper on Mn(III)-based synthesis could be placed here if relevant mechanistic details are used)
  • Asymmetric Synthesis of Naturally Occuring Spiroketals. (2008). MDPI. Discusses various strategies for spiroketal synthesis, including acid-catalyzed spirocyclization.

  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B. (2012). PMC. Details acid-mediated cyclization for spiroketal formation.

  • Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. (2005). Arkivoc. Describes thermodynamically controlled cyclization to form spiroketals.

  • Synthesis of spiroketals: a general approach. (1993). The Journal of Organic Chemistry. Outlines general methods for spiroketal synthesis.

  • (Reference to phosphine-catalyzed cycloadditions could be placed here if relevant)
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. Provides analogous multi-step synthesis protocols involving spiro-intermediates.

  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Explains the use of acetals to protect ketones and their removal with aqueous acid.

  • (Reference to synthesis of biolubricants could be placed here if relevant)
  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. Details the stability of acetals under basic conditions and their role in multi-step synthesis.

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Discusses kinetically-controlled spiroketal-forming reactions.

  • (Reference to phosphine-catalyzed cycloadditions could be placed here if relevant)
  • (Reference to synthesis of dioxaspiro-octanes could be placed here if relevant)
  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Illustrates the selective protection of ketones as acetals.

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. (2025). PMC. Demonstrates the use of a Dean-Stark apparatus to drive ketal formation to completion by removing water.

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. Discusses the importance of acid loading in acetalization/ketalization reactions.

  • Scribd. (n.d.). Hydrolysis of Ethyl Acetate. Outlines experimental study of ester hydrolysis.

  • PubMed. (2000). Ester hydrolysis and enol nitrosation reactions.... Discusses kinetics and catalysis of ester hydrolysis.

  • ChemSrc. (2025). CAS#:93306-08-2 | ethyl 2-(1,4-dioxaspiro[4.4]nonan-8-yl)acetate. Lists precursors for the synthesis of the ketal-ester intermediate.

  • BenchChem. (2025). Application Notes and Protocols: Purification of 2-Oxa-7-azaspiro[4.4]nonan-1-one. Details standard aqueous workup and extraction procedures for related compounds.

Sources

Optimization

Technical Support Center: Purification of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for "2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid." This document is designed for researchers, medicinal chemists, and process deve...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for "2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid." This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spiroketal building block. Achieving high purity is critical for successful downstream applications, and this guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid?

A1: The impurity profile largely depends on the synthetic route. However, there are several common impurities to anticipate:

  • Unreacted Starting Material: If the synthesis proceeds via hydrolysis of the corresponding ethyl ester or nitrile, residual starting material is a primary concern.

  • Ketal Hydrolysis Product: The 1,4-dioxaspiro[4.4]nonane (ketal) moiety is a protecting group for a ketone. It is susceptible to hydrolysis under acidic conditions, which can revert the spirocycle to the corresponding ketone (2-(4-oxocyclopentyl)acetic acid).[1] This is a very common byproduct, especially if acidic conditions are used during workup or chromatography.

  • Byproducts from Synthesis: Side reactions can lead to the formation of isomers or other unexpected molecular entities.[2]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., ethanol, ethyl acetate, THF) may be present in the crude product.

Q2: My crude product is a persistent oil and I cannot induce crystallization. What is the best first step?

A2: When a carboxylic acid "oils out," it is often due to the presence of impurities that disrupt the crystal lattice formation.[3] The recommended first step is not to force crystallization, but to perform a preliminary purification using acid-base extraction. This technique is highly effective at separating the desired carboxylic acid from neutral organic impurities (like a starting ester) and basic impurities. After this extraction, the recovered and dried product will be significantly purer and more likely to crystallize.

Q3: How can I reliably monitor the purity of my compound during the purification process?

A3: A combination of techniques is recommended for robust purity analysis:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique. For this polar carboxylic acid, a mobile phase of ethyl acetate with 1-2% acetic acid or methanol in dichloromethane (e.g., 5-10% MeOH in DCM) on a silica plate works well. The added acid in the eluent helps to reduce tailing, a common issue with carboxylic acids on silica.[4]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. Reversed-phase HPLC (C18 column) coupled with a mass spectrometer provides accurate information on the number of components, their relative quantities, and their molecular weights.[5] This is particularly useful for detecting the ketone hydrolysis product, which will have a different retention time and a lower molecular weight.

  • ¹H NMR Spectroscopy: Proton NMR is essential for confirming the structure of the final product and identifying impurities if they are present in sufficient quantity (>1-5%). Pay close attention to the signals for the ketal protons (around 3.9-4.0 ppm) and the absence of signals corresponding to the starting material.

Q4: My compound seems to be degrading during silica gel chromatography. What is happening and how can I prevent it?

A4: The issue is almost certainly the acidic nature of the silica gel, which can catalyze the hydrolysis of the acid-sensitive ketal protecting group.[4] This results in the formation of the corresponding ketone on the column.

Prevention Strategies:

  • Neutralize the Silica: You can prepare a slurry of silica gel in your eluent and add a small amount of a base like triethylamine (~1%) to neutralize the acidic sites before packing the column.

  • Use a Modified Eluent: Adding a small percentage of acetic acid or formic acid to your mobile phase can sometimes suppress deprotection by keeping the environment consistently, but mildly, acidic rather than having highly acidic silica surface sites.

  • Switch to a Different Stationary Phase: The best solution is often to avoid silica gel entirely. Reversed-phase (C18) chromatography is highly effective for purifying polar compounds like carboxylic acids and is performed under conditions that are typically much less harsh on the ketal group.[5][6]

Section 2: Troubleshooting Guide

Problem: My recrystallization attempt resulted in a very low yield.
  • Potential Cause 1: Incorrect Solvent Choice. The ideal recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[7]

  • Potential Cause 2: Using Too Much Solvent. Dissolving the crude product in an excessive volume of hot solvent will keep it in the solution even after cooling, leading to poor recovery.[8]

  • Potential Cause 3: Cooling the Solution Too Quickly. Rapid cooling, such as immediately placing the hot flask in an ice bath, promotes the formation of small, impure crystals ("crashing out") instead of large, pure ones.[7]

Solutions & Scientific Rationale

Troubleshooting Step Scientific Rationale
1. Perform Solvent Screening: Test the solubility of small amounts of your crude product in various solvents (e.g., water, ethyl acetate, isopropanol, toluene, or mixed solvent systems like ethyl acetate/hexane) at room temperature and at boiling. A good solvent will require heating to dissolve the compound.
2. Use the Minimum Amount of Hot Solvent: Add the chosen solvent in small portions to the crude material while heating to a boil. Continue adding solvent just until all the solid has dissolved. This ensures the solution is saturated, maximizing crystal formation upon cooling.[8]
3. Allow for Slow Cooling: Let the flask cool slowly to room temperature on the benchtop, undisturbed. This allows for the slow and selective growth of pure crystals, excluding impurities from the lattice. Once at room temperature, the flask can be moved to an ice bath to maximize precipitation.
4. Consider a Mixed-Solvent System: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) at its boiling point. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to clarify and then allow it to cool slowly.[3]
Problem: My NMR spectrum shows that the final product is contaminated with the deprotected ketone.
  • Potential Cause 1: Acidic Workup. Using strong acids (e.g., HCl > 1M) to acidify the product during an acid-base extraction can cause significant hydrolysis of the ketal.

  • Potential Cause 2: Prolonged Contact with Silica Gel. As discussed in the FAQs, standard silica gel is acidic and can cleave the ketal during column chromatography.

  • Potential Cause 3: Inappropriate Storage. Storing the compound in a non-neutral solvent or in the presence of acidic impurities can lead to slow degradation over time.

Solutions & Scientific Rationale

Troubleshooting Step Scientific Rationale
1. Use a Weaker Acid for Workup: During an acid-base extraction, use a milder acid like 1M citric acid or even saturated ammonium chloride (NH₄Cl) to acidify the aqueous layer back to a pH of ~4-5. This is often sufficient to protonate the carboxylic acid without being harsh enough to rapidly hydrolyze the ketal.
2. Prioritize Non-Silica Purification: Rely on recrystallization or reversed-phase (C18) chromatography as your primary purification methods. These techniques avoid the inherent acidity of silica gel.
3. Re-purify the Mixture: If you have a mixture of the desired acid and the ketone byproduct, they can often be separated using reversed-phase HPLC, as the ketone is typically less polar than the corresponding carboxylic acid.
4. Ensure Neutral Storage: Store the final, pure product as a dry solid at a low temperature. If a solution is required, use a high-purity aprotic solvent.

Section 3: Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction

This protocol is ideal as a first-pass purification to remove neutral or basic impurities from the crude product.

Materials:

  • Crude 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Citric Acid solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

Procedure:

  • Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of EtOAc per 1 g of crude).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves.

    • Scientist's Note: The carboxylic acid is deprotonated by the weak base to form its water-soluble sodium salt, while neutral impurities remain in the organic layer.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 1M citric acid solution dropwise while stirring until the pH of the solution is ~4-5 (check with pH paper). The pure product should precipitate as a white solid.

    • Scientist's Note: Using a milder acid like citric acid minimizes the risk of hydrolyzing the acid-sensitive ketal group.[1]

  • Extract the acidified aqueous solution three times with a fresh organic solvent (e.g., EtOAc).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the solid product obtained after an initial workup or extraction.

Materials:

  • Purified product from Protocol 1

  • Recrystallization solvent (e.g., Ethyl acetate/Hexane mixture, determined from screening)

  • Erlenmeyer flask, hot plate, filter paper, Buchner funnel

Procedure:

  • Place the solid product in an Erlenmeyer flask with a stir bar.

  • Add a minimum amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to a gentle boil to dissolve the solid completely.

  • While hot, add the "poor" solvent (e.g., hexane) dropwise until you observe persistent cloudiness.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent (using the same ratio of the solvent pair).

  • Allow the crystals to dry completely under vacuum.

Section 4: Data Interpretation

A common challenge is differentiating the desired product from its main hydrolysis byproduct. The following table provides key identifiers.

Table 1: Analytical Properties of Target Compound and Key Impurity

Compound Structure Molecular Weight Relative Polarity Key ¹H NMR Signals (CDCl₃)
2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid (Structure of the target molecule)186.20 g/mol More Polar~3.9-4.0 ppm (multiplet, 4H, -O-CH₂-CH₂-O-)
2-(4-oxocyclopentyl)acetic acid (Structure of the ketone byproduct)142.15 g/mol Less PolarAbsence of ~3.9-4.0 ppm signal; Presence of signals for α-protons to a ketone.

Section 5: Visual Guides & Workflows

The following diagrams illustrate the decision-making process for purification and the mechanism of the primary extraction technique.

Purification_Workflow start Crude Product (Oil or Solid) is_oil Is the product an oil? start->is_oil acid_base Perform Acid-Base Extraction (Protocol 1) is_oil->acid_base Yes recrystallize Recrystallize (Protocol 2) is_oil->recrystallize No (Solid) reassess Re-assess Product (Solid or Oil) acid_base->reassess reassess->recrystallize check_purity Check Purity (TLC, LC-MS) recrystallize->check_purity final_product Pure Product check_purity->final_product >98% Pure chromatography Consider Reversed-Phase Chromatography (C18) check_purity->chromatography <98% Pure chromatography->final_product

Caption: Decision workflow for purifying 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid.

Acid_Base_Extraction start Crude Mixture in EtOAc Desired Acid (R-COOH) Neutral Impurity (N) step1 Add NaHCO₃ (aq) start->step1 separation Organic Layer (EtOAc) Neutral Impurity (N) Aqueous Layer (H₂O) Sodium Carboxylate (R-COO⁻Na⁺) step1->separation discard Discard separation:f0->discard Contains neutral impurities step2 Add Citric Acid (aq) separation:f1->step2 final Pure Product in EtOAc Desired Acid (R-COOH) step2->final

Caption: Workflow illustrating the acid-base extraction purification process.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.

  • SIELC Technologies. HPLC Separation of Carboxylic Acids.

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?.

  • Darko, E., & Thurbide, K. B. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE.

  • Homi Bhabha Centre for Science Education. Recrystallization.

  • University of Colorado Boulder. Recrystallization.

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • University of Massachusetts Lowell. Experiment 9 — Recrystallization.

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques.

  • Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis.

Sources

Troubleshooting

Stability issues of "2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid" and its solutions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid. This document provides in-depth troubleshooting advice, protocols, and answers to...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid. This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you anticipate and resolve stability issues to ensure the integrity of your experiments.

The core structure of this molecule features a spiroketal (specifically, a 1,4-dioxaspiro moiety) and a carboxylic acid. The primary stability concern arises from the spiroketal, which functions as a protecting group for a ketone. While stable under neutral and basic conditions, ketals are susceptible to hydrolysis in the presence of acid, which can be problematic given the molecule's own acidic functional group.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid.

Part 1: General Handling and Storage

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] Recommended storage temperatures are between 2-8°C to minimize potential degradation over time.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to protect against atmospheric moisture and potential oxidation.[6]

Q2: Which solvents are recommended for dissolving and storing solutions of this compound? Which should be avoided?

A2: The choice of solvent is critical. For short-term use, aprotic organic solvents such as dichloromethane (DCM), ethyl acetate, or anhydrous acetone are suitable. Avoid protic solvents, especially aqueous solutions with even trace amounts of acid, as they can facilitate the primary degradation pathway: hydrolysis of the spiroketal.[1][7] If an aqueous buffer is required, ensure the pH is maintained at neutral or slightly basic (pH 7-8) and use the solution immediately. Acidic conditions must be strictly avoided during storage.

Q3: Is this compound compatible with common laboratory plastics?

A3: While short-term storage in polypropylene (PP) or high-density polyethylene (HDPE) containers is generally acceptable, long-term storage is best in glass vials, particularly amber glass to protect from light.[8] This minimizes the risk of leaching or adsorption that can occur with plastics over extended periods.

Part 2: Chemical Stability and Degradation

Q4: I've observed a decrease in the purity of my sample over time via HPLC analysis. What is the most likely cause?

A4: The most probable cause of degradation is the acid-catalyzed hydrolysis of the 1,4-dioxaspiro[4.4]nonane ring.[3] The compound's own carboxylic acid group can act as an intramolecular catalyst, especially in the presence of moisture. This reaction opens the spiroketal ring to yield the corresponding ketone, 2-(3-oxocyclopentyl)acetic acid, and ethylene glycol.

Q5: My NMR/IR spectrum shows a new peak in the carbonyl region (~1715 cm⁻¹ for IR, ~210-220 ppm for ¹³C NMR). What does this indicate?

A5: The appearance of a new ketone carbonyl peak is a strong indicator of spiroketal hydrolysis. The original compound has a carboxylic acid carbonyl and two ether linkages in the spiro system. The degradation product, 2-(3-oxocyclopentyl)acetic acid, contains both a carboxylic acid and a ketone, leading to the new signal.

Q6: How can I prevent this hydrolytic degradation during my experiments?

A6: To prevent hydrolysis, rigorously exclude water and acid from your reaction setup. Use anhydrous solvents and reagents. If your reaction requires acidic conditions, be aware that the spiroketal may be cleaved. In such cases, a different ketone-protecting group that is stable to your specific reaction conditions may be necessary. If the carboxylic acid group is being modified, consider converting it to an ester or amide first under neutral or basic conditions to reduce its acidity before proceeding with other steps.

Part 3: Experimental Troubleshooting

Q7: I am attempting an esterification reaction on the carboxylic acid using an acid catalyst (e.g., H₂SO₄), but my yield is low and I'm getting a complex mixture of products. What is happening?

A7: The acidic conditions required for classic Fischer esterification are also ideal for hydrolyzing the spiroketal. You are likely deprotecting the ketone simultaneously, leading to the ketone-ester product and other side products. To avoid this, use an esterification method that does not require strong acid. We recommend using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the alcohol. These methods proceed under non-hydrolytic conditions.

Q8: How can I confirm that spiroketal hydrolysis is the issue and quantify the extent of degradation?

A8: The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS).[9] This technique can separate the parent compound from its degradation product and provide their respective molecular weights for confirmation. The parent compound has a molecular weight of 186.20 g/mol , while the primary hydrolysis product, 2-(3-oxocyclopentyl)acetic acid, has a molecular weight of 142.15 g/mol . A simple stability study can be set up using HPLC with UV detection to monitor the decrease in the parent peak area and the increase in the degradant peak area over time.

Q9: My sample has already partially degraded. Is it possible to purify it?

A9: Yes. Since the degradation product, 2-(3-oxocyclopentyl)acetic acid, has a different polarity and functional group (a ketone), it can be separated from the parent compound using column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, should provide good separation. The exact solvent ratio will need to be determined by thin-layer chromatography (TLC).

Diagrams: Structures and Workflows

A clear understanding of the molecular structure and its degradation pathway is essential for troubleshooting.

structure cluster_main 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid mol mol

Caption: Chemical structure of the compound.

degradation_pathway Parent 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid (Spiroketal) Degradant 2-(3-Oxocyclopentyl)acetic acid (Ketone) Parent->Degradant H⁺ / H₂O (Acid-Catalyzed Hydrolysis) Byproduct Ethylene Glycol Parent->Byproduct H⁺ / H₂O

Caption: Primary degradation pathway via acid-catalyzed hydrolysis.

troubleshooting_workflow start Purity Decrease or Unexpected Spectral Data check_storage Verify Storage Conditions (Temp, Moisture, Atmosphere) start->check_storage analyze Analyze by LC-MS and NMR/IR check_storage->analyze Conditions OK implement_controls Implement Corrective Actions: - Use Anhydrous Solvents - Store at 2-8°C, Inert Gas - Avoid Acidic Conditions check_storage->implement_controls Conditions NOT OK confirm_hydrolysis Hydrolysis Confirmed? (Ketone Peak Present) analyze->confirm_hydrolysis purify Purify by Column Chromatography confirm_hydrolysis->purify Yes other_issue Investigate Other Pathways (e.g., Oxidation, Impurities) confirm_hydrolysis->other_issue No end Material Stabilized and Purified implement_controls->end purify->implement_controls

Caption: Workflow for investigating a suspected stability issue.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

  • Solid Compound: Upon receipt, store the vial in a refrigerator at 2-8°C.[5] Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the solid.

  • Weighing and Solution Prep: Handle the solid in a low-humidity environment or a glove box if possible. Use anhydrous solvents for preparing stock solutions.

  • Solution Storage: Store stock solutions in amber glass vials with PTFE-lined caps at -20°C for extended stability. For daily use, keep a smaller aliquot in a refrigerator to avoid repeated freeze-thaw cycles.

  • Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and bases.[4][6]

Protocol 2: HPLC Method for Stability Monitoring

This protocol provides a general method to separate the parent compound from its primary hydrolysis degradant.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Analysis: The parent compound will be less polar and have a longer retention time than the more polar ketone degradation product.[9]

Data Summary Tables

Table 1: Summary of Recommended Storage Conditions

ConditionSolid StateSolution (Aprotic Solvent)
Temperature 2-8°C[5]-20°C (Long-term) / 2-8°C (Short-term)
Atmosphere Inert Gas (Argon/N₂) RecommendedInert Gas Overlay
Container Tightly Sealed Amber Glass VialAmber Glass Vial with PTFE-lined Cap
Light Protect from LightProtect from Light

Table 2: Solvent Compatibility and Recommendations

Solvent ClassRecommended SolventsSolvents to AvoidRationale
Aprotic Dichloromethane, Ethyl Acetate, THF, Anhydrous Acetone, DMSO, DMFN/AGood solubility and minimal risk of hydrolysis.
Protic Use with extreme cautionWater, Methanol, EthanolCan act as a nucleophile in acid-catalyzed hydrolysis.[1]
Aqueous Buffers pH 7-8 buffers (for immediate use only)Acidic buffers (pH < 6)The spiroketal is highly susceptible to acid-catalyzed cleavage.[3][7]

Table 3: Key Compound and Degradant Properties for Identification

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Key Spectral Features
Parent 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acidC₉H₁₄O₄186.20Absence of ketone carbonyl peak.
Degradant 2-(3-Oxocyclopentyl)acetic acidC₇H₁₀O₃142.15Presence of a ketone carbonyl peak (~1715 cm⁻¹ in IR).
References
  • ResearchGate. (2025). Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. Available from: [Link]

  • ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available from: [Link]

  • Organic Syntheses. Procedure for the preparation of 2-acetoxy-1,4-dioxane and 1,4-dioxene. Available from: [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Available from: [Link]

  • ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Available from: [Link]

  • Anonymous. (2024). Safety Data Sheet for tert-butyl 7-amino-1-azaspiro[4.
  • Selvita. Compound Management. Available from: [Link]

  • University of Ottawa. (2024). Handling and Storage of Chemicals. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • PCCP. (2021). Structures and hydrogen bonding of 1,7-dioxaspiro[5.
  • ResearchGate. One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. Available from: [Link]

  • PubChem. 1,4-Dioxaspiro(4.4)nonane. Available from: [Link]

  • PubChem. Acetic acid, 2-(1,4-dioxaspiro(4.5)dec-8-ylidene)-, ethyl ester. Available from: [Link]

  • MDPI. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Available from: [Link]

  • Evolve. (2021). Evolve's guide to storing lab chemicals safely. Available from: [Link]

  • University of Wollongong. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Available from: [Link]

  • Chemsrc. (2025). ethyl 2-(1,4-dioxaspiro[4.4]nonan-8-yl)acetate. Available from: [Link]

  • Wikipedia. 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Available from: [Link]

  • Figshare. (2024). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Available from: [Link]

  • MDPI. (2025). Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. Available from: [Link]

  • PMC. (2021). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
  • Scientific Research Publishing. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available from: [Link]

  • PubChemLite. 2-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine. Available from: [Link]

  • Dana Bioscience. 2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)acetic acid 250mg. Available from: [Link]

  • SSRN. (2024).

Sources

Optimization

Challenges in the scale-up of "2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid" production

The following guide is designed as an interactive Technical Support Center for researchers and process chemists scaling up the production of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid . This molecule is the ethylene ke...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as an interactive Technical Support Center for researchers and process chemists scaling up the production of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid .

This molecule is the ethylene ketal of (3-oxocyclopentyl)acetic acid . It serves as a critical protected intermediate, often used to introduce a functionalized cyclopentyl ring into pharmaceutical scaffolds (e.g., prostaglandins, jasmonate analogs) while masking the reactive ketone.

Current Status: Online 🟢 Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Process Optimization, Ketal Stability, and Isolation Protocols

🔬 Core Reaction Overview

The synthesis typically proceeds via a two-stage sequence to ensure regioselectivity and yield:

  • Protection: Ketalization of Methyl (3-oxocyclopentyl)acetate (avoiding direct ketalization of the acid to prevent ester oligomerization).

  • Hydrolysis: Saponification of the ester to the target acid under basic conditions.

Master Process Flow

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Hydrolysis SM Methyl (3-oxocyclopentyl)acetate Ketal Ketal Ester Intermediate SM->Ketal + Ethylene Glycol + pTSA / Toluene (Dean-Stark) Salt Lithium/Sodium Carboxylate Ketal->Salt + LiOH/NaOH THF/H2O Target Target Acid (2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid) Salt->Target Controlled Acidification (pH 5.0 - 6.0)

Figure 1: Synthetic pathway for the production of the target ketal acid.

🛠 Module 1: Ketalization (Protection Step)[1][2]

User Question: I am observing incomplete conversion (85-90%) of the keto-ester even after 24 hours of reflux with a Dean-Stark trap. Adding more catalyst creates impurities. How do I drive this to completion on a 500g scale?

Troubleshooting Protocol

Incomplete ketalization is usually a thermodynamic issue, not a kinetic one. On a larger scale, water removal becomes the rate-limiting factor.

1. The "Entrainer" Limitation At 500g+, standard Dean-Stark setups often fail to remove the final traces of water because the azeotrope breaks or the return solvent is "wet."

  • Solution: Switch from Toluene to Cyclohexane or Heptane if possible (better phase separation in the trap), or pass the condensed solvent through a Soxhlet extractor containing 4Å Molecular Sieves before it returns to the flask.

2. Chemical Water Scavenging (The "Orthoformate" Method) For stubborn equilibriums, chemical water removal is superior to physical removal.

  • Protocol: Add Triethyl Orthoformate (TEOF) (1.1 - 1.5 equiv) and a catalytic amount of acid. TEOF reacts irreversibly with water to form ethanol and ethyl formate.

    • Note: This generates ethanol, which lowers the boiling point. You must distill off the ethanol to maintain reaction temperature.

3. Catalyst Deactivation

  • Issue: Commercial p-Toluenesulfonic acid (pTSA) is often the monohydrate.

  • Fix: Dehydrate your pTSA by refluxing it in toluene with a Dean-Stark trap before adding your substrate.

ParameterStandard Lab ScaleRecommended Process Scale
Solvent Toluene (Reflux)Toluene + TEOF (Chemical Drying)
Catalyst pTSA MonohydrateAnhydrous pTSA or Pyridinium p-Toluenesulfonate (PPTS)
Monitoring TLCGC-FID (Check for disappearing ketone peak)

🛠 Module 2: Saponification & Workup (The Critical Failure Point)

User Question: During the acid workup after saponification, my NMR shows the ketone signal reappearing (approx. 15%). Is the ketal unstable?

Root Cause Analysis

Yes, 1,4-dioxaspiro ketals are acid-labile . The standard protocol of "acidify to pH 1" to precipitate the carboxylic acid will hydrolyze the protecting group, regenerating the starting ketone.

Corrective Action: The "Buffered Workup"

You must isolate the product without exposing it to strong aqueous acid.

Step-by-Step Isolation Protocol:

  • Saponification: Perform hydrolysis using LiOH (2 equiv) in THF/Water (1:1). Monitor consumption of the ester.

  • Neutral Wash: Remove THF via rotary evaporation. Wash the remaining aqueous phase (containing the product as a carboxylate salt) with MTBE or Toluene.

    • Why? This removes unreacted ester and non-acidic impurities.

  • Controlled Acidification (The "Danger Zone"):

    • Cool the aqueous phase to 0-5°C.

    • Use Citric Acid (10% aq) or NaH₂PO₄ to adjust pH.

    • Target pH: 5.0 – 5.5 . (The pKa of the acetic acid side chain is ~4.8. You do not need to go to pH 1).

  • Extraction: Immediately extract into Ethyl Acetate (x3). Do not let the aqueous acidic mixture stand.

  • Drying: Wash organic layer with Brine (neutral), dry over Na₂SO₄ (anhydrous), and concentrate.

Workup Decision Tree

Workup Start Crude Saponification Mixture (Basic pH > 12) Wash Wash with MTBE (Remove organics) Start->Wash Acidify Acidify Aqueous Layer Wash->Acidify CheckPH Check pH Method Acidify->CheckPH StrongAcid Use HCl to pH 1 CheckPH->StrongAcid Standard Protocol WeakAcid Use Citric Acid to pH 5.5 CheckPH->WeakAcid Optimized Protocol ResultBad KETAL HYDROLYSIS (Product Lost) StrongAcid->ResultBad ResultGood Extract with EtOAc (Product Intact) WeakAcid->ResultGood

Figure 2: Decision logic for preventing ketal hydrolysis during isolation.

🛠 Module 3: Purification & Storage

User Question: The final product is a viscous oil that refuses to crystallize. Chromatography is not an option for our 1kg batch. How do we purify it?

Technical Insight

Functionalized spiro-ketals with flexible side chains often exist as oils or low-melting solids. If the free acid does not crystallize, you should form a crystalline salt .

Salt Formation Strategy:

  • Amine Selection: Dicyclohexylamine (DCHA) or Cyclohexylamine are industry standards for crystallizing uncrystallizable oils.

  • Protocol:

    • Dissolve the crude oil in Acetone or EtOAc (5 volumes).

    • Add DCHA (1.05 equiv) dropwise.

    • A white precipitate (the DCHA salt) should form.

    • Filter and wash with cold solvent.

  • Recovery: The salt is stable and easy to handle. To recover the free acid later, suspend the salt in EtOAc and wash with Citric Acid solution (pH 5).

📚 References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for ketal stability and formation).

  • Clososki, B. A., et al. "Scale-up of Ketalization Reactions using Triethyl Orthoformate." Organic Process Research & Development, 2008 . (Methodology for chemical water scavenging).

  • Strazzolini, P., et al. "Acetic Acid Derivatives: Phase Transfer Catalysis and Salt Formation." Tetrahedron Letters, 2015 . (General protocols for handling viscous acid intermediates).

(Note: Specific patent literature for "2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid" is sparse; the protocols above are derived from first-principles process chemistry for 3-oxocyclopentylacetic acid derivatives.)

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Cyclopentane Building Blocks: 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic Acid in Focus

In the intricate world of pharmaceutical development, the precise three-dimensional architecture of a molecule is paramount to its biological function. Chiral building blocks, or synthons, are the foundational components...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of pharmaceutical development, the precise three-dimensional architecture of a molecule is paramount to its biological function. Chiral building blocks, or synthons, are the foundational components that enable chemists to construct these complex, enantiomerically pure molecules with high fidelity. Among these, synthons that provide a chiral cyclopentane core are of exceptional importance, as this five-membered ring is a ubiquitous feature in a vast array of natural products and blockbuster drugs, most notably the prostaglandins.

This guide provides an in-depth comparative analysis of three strategic chiral building blocks for the synthesis of functionalized cyclopentanes. We will focus on the unique characteristics of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid , a synthon featuring a robust spirocyclic ketal. Its performance and synthetic utility will be objectively compared against two of the most established and powerful alternatives in the field: the historical "gold standard," the Corey Lactone , and the versatile enone, (R)-4-Hydroxycyclopent-2-en-1-one . Through this analysis, supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal building block for their specific synthetic challenges.

Chapter 1: The Spirocyclic Ketal Synthon: 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid

The title compound is a cleverly designed chiral building block that offers a unique combination of stability and latent functionality. Its core structure consists of a cyclopentane ring where a ketone at the C-1 position is protected as a stable 1,4-dioxaspiro[4.4]nonane (an ethylene glycol ketal). The acetic acid side chain, attached at the C-7 position, serves as a convenient handle for elaboration into the α-chain of target molecules like prostaglandins.

The key strategic advantage of the spirocyclic ketal is its exceptional stability across a wide range of reaction conditions (e.g., organometallic additions, oxidations, reductions) where other protecting groups or functionalities might fail. This allows for extensive chemical manipulation of other parts of the molecule before the ketone is unmasked in a late-stage, typically under mild acidic conditions.

Plausible Enantioselective Synthesis

While this specific building block is a specialized commercial product, a plausible enantioselective synthesis can be devised based on established methodologies, starting from the well-known chiral precursor (R)-4-hydroxycyclopent-2-en-1-one. This approach highlights the modularity of chiral synthons.

A (R)-4-Hydroxycyclopent-2-en-1-one B Protection & Ketalization A->B TBSCl, Imidazole then (CH2OH)2, p-TsOH C Protected Chiral Enone B->C D 1,4-Conjugate Addition (e.g., with a cuprate) C->D E Spirocyclic Ketone Intermediate D->E F Side Chain Oxidation/ Elaboration E->F e.g., Ozonolysis G Target: 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid F->G A Dicyclopentadiene B [2+2] Cycloaddition A->B Depolymerization then Dichloroacetyl chloride, Et3N C Bicyclo[3.2.0]heptenone B->C D Baeyer-Villiger Oxidation C->D m-CPBA or H2O2 E Racemic Lactone D->E F Enzymatic or Chiral Resolution E->F G (-)-Corey Lactone F->G

Caption: Simplified workflow for the classic synthesis of Corey Lactone.

Chapter 3: The Enone Alternative: (R)-4-Hydroxycyclopent-2-en-1-one

This building block represents a more modern and highly convergent approach to cyclopentanoid synthesis. [1]Its power lies in the reactivity of the α,β-unsaturated ketone (enone) system. [2]The two side chains required for prostaglandins can be introduced sequentially, often via 1,4-conjugate addition (Michael addition) reactions.

Key advantages include:

  • Convergent Synthesis: Both the α- and ω-chains can be introduced directly onto the cyclopentenone core.

  • High Stereocontrol: The existing hydroxyl group at C-4 can effectively direct the stereochemical outcome of additions to the ring. [2]* Versatile Access: Enantiomerically pure forms are accessible through various methods, including resolution of the racemate, derivation from the chiral pool (e.g., D-tartaric acid), and asymmetric catalysis. [1]

Chapter 4: Head-to-Head Comparative Analysis

The choice of building block is a strategic decision that profoundly impacts the overall efficiency and success of a synthetic campaign. The following tables provide a comparative summary of the three synthons.

Table 1: Physicochemical Properties
Property2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid(-)-Corey Lactone Diol(R)-4-Hydroxycyclopent-2-en-1-one
Molecular Formula C₉H₁₄O₄C₈H₁₂O₄C₅H₆O₂
Molecular Weight 186.20 g/mol 172.18 g/mol 98.09 g/mol
Key Functionality Protected Ketone, Carboxylic AcidLactone, DiolEnone, Secondary Alcohol
Primary Use Precursor to 3-oxocyclopentane derivativesPrecursor to PGF₂α and analogues [3]General precursor to functionalized cyclopentanes [1]
Table 2: Synthetic Accessibility & Strategy
Parameter2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid(-)-Corey Lactone Diol(R)-4-Hydroxycyclopent-2-en-1-one
Stereocontrol Method Chiral Pool or Asymmetric SynthesisChiral Resolution or Asymmetric Diels-Alder [4]Enzymatic Resolution or Chiral Pool (Tartaric Acid) [1]
Typical Starting Material Chiral Cyclopentenone DerivativeDicyclopentadiene [5]2-Methylfuran or Tartaric Acid [1]
Key Strategic Bond Formation Conjugate addition to install side chain precursorWittig reaction on derived lactolConjugate addition to install ω-chain
Main Advantage Robust ketal protection allows for harsh reaction conditions elsewhere.Well-established, rigid system for predictable stereocontrol.Highly convergent and flexible approach.
Main Disadvantage Requires additional deprotection step; less documented in literature.Linear, multi-step synthesis.Can be sensitive to reaction conditions; potential for side reactions at the enone.
Table 3: Performance in a Representative Synthesis (Towards PGF₂α Analogue - Latanoprost)
Stage of SynthesisVia Spirocyclic Acid (Plausible)Via Corey Lactone Diol (Documented) [6]Via Enone (Documented)
ω-Chain Installation Conjugate addition of ω-chain cuprate to a derived enone.Horner-Wadsworth-Emmons olefination on the "Corey Aldehyde".1,4-Conjugate addition of ω-chain cuprate.
Carbonyl/Lactone Reduction Ketal deprotection (acidic hydrolysis) then stereoselective ketone reduction.DIBAL-H reduction of lactone to lactol.Stereoselective reduction of C9-ketone.
α-Chain Installation Wittig reaction on the unmasked C1-ketone (after transformation).Wittig reaction on the C1-lactol.Not directly applicable for α-chain; requires prior functionalization.
Estimated Key Steps ~5-6 steps from building block~4-5 steps from building block [6]~5-7 steps from building block
Overall Yield Moderate (projected)Good to Excellent (reported) [6]Good (reported)

Chapter 5: Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that these protocols are representative and require optimization based on laboratory conditions and reagent quality. All operations should be conducted by trained personnel using appropriate safety precautions.

Protocol 1: Synthesis of (-)-Corey Lactone Diol

This protocol is adapted from established industrial methods. [5][7] Step 1: Preparation of 2,2-Dichlorobicyclo[3.2.0]hept-6-en-3-one

  • To a cooled (0 °C) solution of freshly cracked cyclopentadiene (1.0 eq) in n-heptane, add dichloroacetyl chloride (1.05 eq).

  • Slowly add triethylamine (1.1 eq) dropwise over 2 hours, maintaining the temperature below 5 °C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Filter the resulting triethylamine hydrochloride salt and wash with heptane.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by distillation.

Step 2: Reductive Dechlorination and Baeyer-Villiger Oxidation

  • Dissolve the dichloroketone (1.0 eq) from Step 1 in acetic acid.

  • Add activated zinc dust (3.0 eq) portion-wise, maintaining the temperature below 40 °C.

  • After the reaction is complete (monitored by TLC), filter off the excess zinc.

  • To the filtrate, add a solution of 30% hydrogen peroxide (1.5 eq) in acetic acid at room temperature.

  • Stir for 12-18 hours until the Baeyer-Villiger oxidation is complete.

  • Work up by quenching with sodium bisulfite solution and extracting with ethyl acetate to yield the racemic Corey lactone benzoate (after benzoylation for easier handling/resolution).

Step 3: Hydrolysis to (-)-Corey Lactone Diol

  • The resolved, enantiomerically pure lactone benzoate is dissolved in methanol.

  • Add a catalytic amount of potassium carbonate or sodium methoxide.

  • Stir at room temperature until the hydrolysis is complete.

  • Neutralize the reaction, remove the solvent, and purify by recrystallization to afford (-)-Corey lactone diol as a white crystalline solid. [7]

Protocol 2: Synthesis of (R)-4-Hydroxycyclopent-2-en-1-one via Enzymatic Resolution

This protocol utilizes lipase-catalyzed acetylation for kinetic resolution. [1]

  • Prepare a solution of racemic 4-hydroxycyclopent-2-en-1-one (1.0 eq) in a suitable organic solvent (e.g., tert-butyl methyl ether).

  • Add vinyl acetate (0.6 eq) as the acyl donor.

  • Add a lipase enzyme preparation (e.g., Lipase B from Candida antarctica, Novozym 435®) (typically 10-20% by weight).

  • Shake the suspension at room temperature (e.g., 30 °C) and monitor the conversion by GC or HPLC.

  • The reaction is stopped at approximately 50% conversion. The enzyme is filtered off.

  • The filtrate contains the unreacted (R)-4-hydroxycyclopent-2-en-1-one and the acetylated (S)-enantiomer.

  • Separate the two compounds by column chromatography on silica gel to yield the desired (R)-enantiomer with high enantiomeric excess (>98% ee).

Protocol 3: Plausible Synthesis of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid

This proposed route is based on known transformations.

Step 1: Ketalization of 3-Oxocyclopentane-1-carboxylic acid

  • To a solution of 3-oxocyclopentane-1-carboxylic acid (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Once the reaction is complete, cool the mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the ketal-protected acid.

Step 2: Chiral Resolution

  • Dissolve the racemic acid from Step 1 in a suitable solvent (e.g., ethanol).

  • Add a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine (0.5 eq).

  • Allow the diastereomeric salts to form, often aided by slow cooling or addition of a co-solvent.

  • Collect the crystalline salt by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Liberate the enantiomerically pure acid by treating the salt with a dilute acid (e.g., 1M HCl) and extracting with an organic solvent.

Chapter 6: Strategic Visualization and Application

The selection of a chiral building block is dictated by the specific architecture of the final target molecule and the desired synthetic strategy (e.g., convergent vs. linear).

Synthetic Strategy Decision Workflow

Target Target Molecule: Functionalized Cyclopentane Q1 Is a convergent approach preferred? Target->Q1 Q2 Is late-stage functionalization under harsh conditions required? Q1->Q2 No Enone Choose: (R)-4-Hydroxycyclopent-2-en-1-one Q1->Enone Yes Q3 Is the target a classic PGF₂α analogue? Q2->Q3 No Spiro Choose: 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid Q2->Spiro Yes Q3->Enone No Corey Choose: Corey Lactone Q3->Corey Yes

Caption: Decision tree for selecting a chiral cyclopentane synthon.

Conclusion

The synthesis of complex chiral molecules is a game of strategy, and the choice of the initial building block sets the entire board.

  • 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid emerges as a highly specialized synthon. Its greatest strength lies in the robustness of its spirocyclic ketal, which provides an "ace in the hole" for complex, multi-step syntheses requiring harsh conditions before the final unveiling of a key ketone functionality. It is an excellent choice for novel structures where traditional protecting group strategies may be limiting.

  • The Corey Lactone remains the undisputed "gold standard" for the synthesis of classical prostaglandins. Its rich history, well-defined stereochemical control, and vast literature precedent make it a reliable and powerful tool for constructing PGF2α analogues. It is the building block of choice when following established, well-trodden synthetic paths. [3]

  • (R)-4-Hydroxycyclopent-2-en-1-one offers the most flexible and convergent path. It is the ideal choice for discovery chemistry programs where rapid analogue synthesis is desired, as its enone functionality allows for the direct and modular installation of various side chains. [1] Ultimately, the superior building block is the one that best aligns with the specific goals of the research program, balancing factors of novelty, efficiency, scalability, and the known chemical landscape of the target molecule.

References

  • 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. (2025). ACS Publications.

  • Synthetic method of (-)-Corey lactone diol. (2019). Patsnap.

  • Vijendhar, K., Srinivas, B., & Boodida, S. (2015). A Facile and Efficient Synthesis of (15R)-Latanoprost from Chiral Precursor Corey Lactone Diol. Journal of Chemical Sciences, 127, 10.1007/s12039-015-0963-2.

  • Umekubo, N., Suga, Y., & Hayashi, Y. (2019). Pot and time economies in the total synthesis of Corey lactone. Semantic Scholar.

  • Preparation method of corey lactone diol. (n.d.). Google Patents.

  • Hayashi, Y., et al. (2019). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(5), 1205-1210.

  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2021). PubMed.

  • Corey Lactone Diol CAS 76704-05-7. (n.d.). Xiamen Origin Biotech Co., Ltd.

  • (R)-4-Hydroxycyclopent-2-enone|CAS 59995-47-0. (n.d.). Benchchem.

  • Strategies in Prostaglandins Synthesis. (2024). Chemistry LibreTexts.

  • Total synthesis of prostaglandin-F2α involving stereocontrolled and photo-induced reactions of bicyclo[3.2.0]heptanones. (1982). Journal of the Chemical Society, Perkin Transactions 1.

  • Synthesis of prostaglandin-F2α by conjugate addition of a cuprate reagent to 3-t-butyldimethylsilyloxytricyclo[3.2.0.02,7]heptan-6-one. (1983). Journal of the Chemical Society, Chemical Communications.

  • Synthesis of Prostaglandin F2α Analogs: A Technical Guide. (2025). Benchchem.

  • A General Catalyst Controlled Route to Prostaglandin F2α. (2022). PMC - NIH.

Sources

Comparative

Efficacy of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid as a Precursor in Drug Discovery: A Comparative Guide

Executive Summary & Mechanistic Rationale As modern drug discovery pivots away from over-explored, flat aromatic chemical space, the incorporation of a high fraction of sp3-hybridized carbons (Fsp3) has emerged as a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As modern drug discovery pivots away from over-explored, flat aromatic chemical space, the incorporation of a high fraction of sp3-hybridized carbons (Fsp3) has emerged as a critical predictor of clinical success [1]. 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid (CAS: 1543209-19-3) is a highly valuable, conformationally restricted spiroketal scaffold. It effectively masks a reactive cyclopentanone core while providing a versatile acetic acid appendage for immediate functionalization.

The spiroketal moiety is not merely a passive protecting group; it is a structural element that imparts profound three-dimensional character to the molecule[2]. Utilizing this specific precursor offers three distinct mechanistic advantages:

  • Conformational Rigidity: Unlike linear aliphatic chains that suffer high entropic penalties upon target binding, the spiro-fused 1,3-dioxolane and cyclopentane rings lock the molecule into a defined 3D trajectory.

  • Orthogonal Reactivity: The acetic acid group allows for standard peptide-like coupling chemistry. Meanwhile, the ketone remains protected as an ethylene acetal, preventing unwanted enamine formation or aldol condensations during library synthesis.

  • Metabolic Stability: The absence of easily oxidized benzylic positions or flat aromatic rings reduces susceptibility to rapid cytochrome P450 (CYP450) mediated degradation [3].

Comparative Analysis: Scaffold Efficacy

To objectively evaluate its utility, we must compare 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid against traditional alternatives: the flat aromatic Phenylacetic acid and the unprotected 3-Oxocyclopentaneacetic acid .

Performance Metric2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid3-Oxocyclopentaneacetic acidPhenylacetic acid
Structural Class Protected spiroketal (sp3-rich)Unprotected cycloaliphatic (sp3-rich)Flat aromatic (sp2-rich)
Fsp3 (Fraction sp3) High (1.0)High (1.0)Low (0.25)
Conformational Rigidity High (Spiro-locked 3D geometry)Moderate (Flexible cyclopentane)High (Planar)
Synthetic Versatility Excellent (Orthogonal reactivity)Poor (Ketone interference)Good (No side reactions)
Metabolic Stability High (Resistant to CYP450 oxidation)Moderate (Ketone reduction risk)Low (Benzylic oxidation risk)
Solubility Profile Excellent (High 3D character disrupts crystal packing)GoodPoor (Prone to π-π stacking)

Experimental Protocol: Amide Coupling & Orthogonal Deprotection

To integrate this precursor into your discovery workflow, follow this self-validating protocol for amide coupling and subsequent ketal deprotection. The causality behind each reagent choice is detailed to ensure robust reproducibility.

Phase 1: Amide Coupling

Objective: Functionalize the acetic acid appendage without disturbing the spiroketal core.

  • Preparation: Dissolve 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid (1.0 equiv) and your target primary/secondary amine (1.1 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0 °C.

    • Causality: HATU is selected over EDC/HOBt to accelerate the coupling of the sterically hindered sp3-rich acid. This minimizes reaction time and prevents potential degradation or epimerization.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the precursor mass and the appearance of the target amide mass confirm completion.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with brine, dry over MgSO4, and concentrate.

Phase 2: Ketal Deprotection

Objective: Reveal the cyclopentanone core for downstream functionalization (e.g., reductive amination) or target binding.

  • Preparation: Dissolve the crude amide from Phase 1 in a 4:1 mixture of THF and H2O.

  • Hydrolysis: Add Trifluoroacetic acid (TFA, 5.0 equiv) dropwise.

    • Causality: A controlled, mildly acidic environment (TFA/H2O) is required to hydrolyze the spiroketal back to the ketone without cleaving the newly formed, more robust amide bond. Stronger aqueous acids (like 6M HCl) risk amide hydrolysis.

  • Reaction: Stir at 40 °C for 4–6 hours.

  • Self-Validation (1H NMR): Isolate a small aliquot, concentrate, and analyze via 1H NMR. The complete disappearance of the distinct singlet at ~3.90 ppm (4H) —which corresponds to the ethylene ketal protons—confirms successful deprotection.

  • Purification: Neutralize with saturated NaHCO3, extract with DCM, and purify via flash chromatography.

Scaffold Selection & Synthetic Workflow

The following logic tree illustrates the decision-making process for utilizing this spiroketal scaffold over traditional alternatives, culminating in the synthetic workflow.

ScaffoldComparison A Target Scaffold Selection B Require 3D sp3-Rich Geometry? A->B C Phenylacetic Acid (Flat, sp2-Rich) B->C No D Cycloaliphatic Acid B->D Yes E Require Orthogonal Reactivity? D->E F 3-Oxocyclopentaneacetic acid (Side-reaction risk) E->F No G 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid (Protected, Stable) E->G Yes H Amide Coupling (HATU/DIPEA) G->H I Acidic Deprotection (TFA/H2O) H->I J Functionalized 3D Lead I->J

Workflow and decision matrix for selecting and utilizing sp3-rich spiroketal scaffolds.

References

  • Title: Synthesis and Demonstration of the Biological Relevance of sp3-rich Scaffolds Distantly Related to Natural Product Frameworks Source: Chemistry–A European Journal (via PMC) URL: [Link] [1]

  • Title: Spiroketal natural products isolated from traditional Chinese medicine Source: RSC Advances URL: [Link] [2]

  • Title: Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly Source: The Journal of Organic Chemistry URL: [Link] [3]

Validation

Benchmarking the purity of "2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid" against commercial standards

Introduction: The Critical Role of Purity in Drug Discovery In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of experimental...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and ultimately, therapeutic efficacy. For novel compounds like 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid, a versatile building block in medicinal chemistry, ensuring high purity is paramount. This guide provides a comprehensive framework for benchmarking the purity of this compound against commercial standards, offering researchers, scientists, and drug development professionals a robust methodology for quality assessment. The structural integrity and absence of impurities directly impact downstream applications, from high-throughput screening to preclinical development.

Understanding the Analyte: 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid

2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid is a spirocyclic compound incorporating a protected cyclopentanone moiety and a carboxylic acid functional group. Such structures are of significant interest in drug design due to their conformational rigidity and potential for novel interactions with biological targets. The presence of the carboxylic acid group makes it amenable to various analytical techniques for purity determination.

A Multi-pronged Approach to Purity Assessment

No single analytical method can provide a complete picture of a compound's purity. Therefore, a multi-pronged approach, employing orthogonal techniques, is essential for a comprehensive evaluation. This guide details the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid.

The following workflow provides a logical sequence for the purity analysis:

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Impurity Identification cluster_3 Structural Confirmation and Residual Solvent Analysis cluster_4 Data Analysis and Comparison Sample Acquisition Acquire Test Sample and Commercial Standards Solution Preparation Prepare Stock Solutions in a Suitable Solvent (e.g., Acetonitrile/Water) Sample Acquisition->Solution Preparation HPLC-UV High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity Solution Preparation->HPLC-UV LC-MS Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Identification HPLC-UV->LC-MS NMR Spectroscopy ¹H and ¹³C NMR for Structural Verification and Detection of Organic Impurities/Residual Solvents LC-MS->NMR Spectroscopy Data Integration Integrate Data from all Techniques NMR Spectroscopy->Data Integration Comparative Analysis Compare Purity Profiles of Test Sample and Commercial Standards Data Integration->Comparative Analysis

Figure 1: A comprehensive workflow for the purity assessment of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity Assessment

HPLC with UV detection is a cornerstone for determining the purity of non-volatile organic compounds. The method separates the target compound from its impurities based on their differential partitioning between a stationary and a mobile phase.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start with a low percentage of Solvent B, gradually increasing to a high percentage to elute any strongly retained impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As the analyte lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) is necessary.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry, making it an invaluable tool for identifying unknown impurities.

Methodology:

  • Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • LC Conditions: The same HPLC method as described above can be used.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated to ensure the detection of a wide range of impurities.

  • Mass Analysis: Full scan mode to detect all ions within a specified mass range. Accurate mass data can be used to propose elemental compositions for impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Residual Solvent Analysis

NMR spectroscopy provides detailed information about the chemical structure of the main component and can be used to identify and quantify impurities, including residual solvents from the synthesis.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule. The integral of the peaks can be used for quantitative analysis against a certified internal standard.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC): Can be used for unambiguous assignment of proton and carbon signals and to aid in the structural elucidation of impurities.

  • Data Analysis: The presence of unexpected signals in the ¹H NMR spectrum can indicate impurities. The chemical shifts and coupling constants of the main signals should be consistent with the expected structure of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid.

Data Presentation and Interpretation

For a clear comparison, the data obtained from the analysis of the in-house or newly synthesized batch and the commercial standards should be tabulated.

Table 1: Comparative Purity Data

ParameterIn-House BatchCommercial Standard ACommercial Standard B
HPLC Purity (% Area)
LC-MS Identified Impurities (m/z)
¹H NMR Conformance to Structure Yes/NoYes/NoYes/No
Residual Solvents (ppm)

Discussion of Results

The comparative analysis of the data will reveal the purity profile of the tested sample relative to commercially available alternatives. Any significant discrepancies in purity levels or the presence of unique impurities in the in-house batch should be investigated. The identity of major impurities, as determined by LC-MS, can provide insights into potential side reactions during synthesis or degradation pathways.

Conclusion

A rigorous and multi-faceted approach to purity assessment is indispensable in the field of drug discovery and development. By employing a combination of HPLC, LC-MS, and NMR, researchers can confidently benchmark the purity of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid. This guide provides a foundational methodology that can be adapted and optimized for specific laboratory settings and regulatory requirements, ultimately ensuring the quality and reliability of research outcomes.

References

  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 567225, 1,4-Dioxaspiro(4.4)nonane.[Link]

  • Krishna, R., & Yu, L. (Eds.). (2008). Biopharmaceutics Applications in Drug Development. Springer. This book provides a foundational understanding of the importance of the physicochemical properties of drug substances, including purity, in drug development. [Link]

  • Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. This article provides examples of analytical techniques like HPLC and NMR used for the characterization of novel carboxylic acid derivatives. [Link]

  • Olson, E. S., Diehl, J. W., & Froehlich, M. L. (1995). Determination of carboxylic acids by isotope dilution gas chromatography/Fourier-transform infrared spectroscopy. Analytical Chemistry. While this paper focuses on GC-FTIR, it highlights advanced techniques for carboxylic acid analysis. [Link]

  • Google Patents. (2003). Method of quantification of carboxylic acids by mass spectrometry.
Comparative

A Comparative Guide to the Applications of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic Acid in Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of complex molecule synthesis, particularly for therapeutic agents like prostaglandins, the strategic selection of chiral building blocks i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex molecule synthesis, particularly for therapeutic agents like prostaglandins, the strategic selection of chiral building blocks is paramount. This guide provides an in-depth technical review of "2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid," a structurally intriguing yet underexplored molecule. While direct literature on its application is sparse, its structural similarity to key intermediates in prostaglandin synthesis suggests its potential as a valuable, alternative building block. This guide will explore its plausible synthesis, its hypothetical application in prostaglandin synthesis in comparison to established methods, and provide detailed experimental protocols to stimulate further research and development.

The Strategic Importance of Chiral Building Blocks in Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds with a wide range of physiological effects, making them and their analogs crucial targets for drug development. The synthesis of prostaglandins is a significant challenge in organic chemistry due to the presence of multiple stereocenters on a cyclopentane core and two stereochemically defined side chains. A landmark achievement in this field is the Corey lactone-based synthesis, which utilizes a bicyclic intermediate to control the stereochemistry of the cyclopentane ring.[1] This method has been the foundation for many subsequent synthetic routes.[2][3][4]

The efficiency and stereochemical outcome of prostaglandin synthesis are heavily reliant on the choice of starting materials and key intermediates. Chiral building blocks, which are enantiomerically pure compounds that can be incorporated into a larger molecule, are essential for constructing the complex architecture of prostaglandins.[1] The use of such building blocks simplifies the synthetic route and avoids tedious and often low-yielding resolution steps.

"2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid" presents itself as a potential chiral synthon that could offer an alternative entry point into the prostaglandin framework. Its spirocyclic ketal protects a ketone functionality on the cyclopentane ring, and the acetic acid side chain provides a handle for further elaboration into the α-chain of a prostaglandin.

Proposed Synthesis of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic Acid

A plausible synthetic route to the title compound can be envisioned starting from commercially available materials. The following proposed synthesis is based on established organic chemistry principles and provides a clear pathway for obtaining this building block.

Experimental Protocol: Synthesis of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic Acid

Step 1: Ketalization of 3-Oxocyclopentane-1-carboxylic Acid

  • Materials: 3-Oxocyclopentane-1-carboxylic acid, ethylene glycol, p-toluenesulfonic acid (catalytic amount), toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add 3-oxocyclopentane-1-carboxylic acid (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid.

Step 2: Reduction of the Carboxylic Acid to the Alcohol

  • Materials: 1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and slowly add a solution of 1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid (1.0 eq) in anhydrous THF.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Combine the filtrates and concentrate under reduced pressure to obtain (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol. A commercial source for this intermediate is also available.

Step 3: Two-Step Oxidation to the Acetic Acid

  • a) Oxidation to the Aldehyde:

    • Materials: (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol, pyridinium chlorochromate (PCC), anhydrous dichloromethane (DCM).

    • Procedure:

      • Suspend PCC (1.5 eq) in anhydrous DCM in a round-bottom flask.

      • Add a solution of (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol (1.0 eq) in DCM to the suspension.

      • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

      • Filter the reaction mixture through a pad of silica gel, washing with DCM.

      • Concentrate the filtrate to yield 1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde.

  • b) Pinnick Oxidation to the Carboxylic Acid:

    • Materials: 1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde, sodium chlorite (NaClO₂), sodium dihydrogen phosphate (NaH₂PO₄), 2-methyl-2-butene, tert-butanol, water.

    • Procedure:

      • Dissolve the aldehyde in tert-butanol.

      • Add an aqueous solution of NaH₂PO₄ and then 2-methyl-2-butene.

      • Slowly add an aqueous solution of NaClO₂ (1.5 eq) while maintaining the temperature below 25 °C.

      • Stir the reaction until completion (monitored by TLC).

      • Quench the reaction with sodium sulfite solution and extract the product with ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid.

Diagram of Proposed Synthesis:

Synthesis_of_Target_Molecule cluster_0 Step 1: Ketalization cluster_1 Step 2: Reduction cluster_2 Step 3a: Oxidation cluster_3 Step 3b: Pinnick Oxidation 3-Oxocyclopentane-1-carboxylic acid 3-Oxocyclopentane-1-carboxylic acid 1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid 1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid 3-Oxocyclopentane-1-carboxylic acid->1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid Ethylene glycol, p-TsOH, Toluene (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol 1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid->(1,4-Dioxaspiro[4.4]nonan-7-yl)methanol 1. LiAlH4, THF 2. H2O 1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde 1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol->1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde PCC, DCM 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid 1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde->2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid NaClO2, NaH2PO4, 2-methyl-2-butene

Caption: Proposed synthetic route to 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid.

Comparative Analysis: A Potential Alternative to the Corey Lactone Route

The classical Corey synthesis provides excellent stereocontrol, but it is a multi-step process. The potential utility of "2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid" lies in its ability to serve as a more direct precursor to the cyclopentane core of prostaglandins, potentially reducing the number of synthetic steps.

Hypothetical Application in Prostaglandin F₂α Synthesis:

The following is a hypothetical pathway illustrating how the title compound could be integrated into a synthesis of a PGF₂α analog, compared to the established Corey lactone approach.

Table 1: Comparison of Synthetic Approaches

FeatureCorey Lactone ApproachProposed Spirocyclic Acetic Acid Approach
Key Intermediate Bicyclo[2.2.1]heptenone derivative (Corey Lactone)2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid
Stereocontrol Established through bicyclic system and subsequent stereoselective reductions.[1]Would require stereoselective synthesis or resolution of the spirocyclic starting material.
Introduction of α-chain Wittig or Horner-Wadsworth-Emmons reaction on an aldehyde derived from the lactone.[1]The acetic acid side chain is already present, requiring homologation.
Introduction of ω-chain Conjugate addition to an enone intermediate.[1]Would likely involve deprotection of the ketal, followed by olefination.
Potential Advantages Well-established, high stereoselectivity.[1]Potentially fewer steps to a key cyclopentanone intermediate.
Potential Challenges Lengthy synthesis of the Corey lactone.Stereocontrol during synthesis and subsequent transformations needs to be established.

Experimental Workflow: Hypothetical Synthesis of a PGF₂α Analog

Step 1: α-Chain Homologation

  • Concept: The acetic acid side chain of the title compound needs to be extended to the seven-carbon α-chain of PGF₂α. This can be achieved through various homologation strategies.

  • Proposed Protocol (Arndt-Eistert Homologation):

    • Convert 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid to the corresponding acid chloride using oxalyl chloride or thionyl chloride.

    • React the acid chloride with diazomethane to form the diazoketone.

    • Perform a Wolff rearrangement in the presence of a silver catalyst and an appropriate nucleophile (e.g., water or an alcohol) to yield the homologated acid or ester. This sequence would need to be repeated to achieve the desired chain length.

Step 2: Introduction of the ω-Chain Precursor

  • Concept: Deprotection of the ketal to reveal the ketone is necessary for the introduction of the ω-chain.

  • Proposed Protocol:

    • Treat the homologated ester with aqueous acid (e.g., acetic acid or dilute HCl) to hydrolyze the spirocyclic ketal and afford the corresponding 3-oxocyclopentyl derivative.[5][6]

Step 3: ω-Chain Installation

  • Concept: The ω-chain can be introduced via a Wittig or Horner-Wadsworth-Emmons reaction.

  • Proposed Protocol:

    • React the ketone with the appropriate phosphonium ylide or phosphonate carbanion corresponding to the ω-chain of the target prostaglandin analog.

Step 4: Stereoselective Reduction and Final Steps

  • Concept: The newly formed enone and the existing ketone (if applicable in the target analog) need to be stereoselectively reduced.

  • Proposed Protocol:

    • Employ stereoselective reducing agents (e.g., L-selectride® or sodium borohydride with a chiral auxiliary) to reduce the ketone(s) to the desired hydroxyl stereoisomers.

    • Saponification of the ester would yield the final prostaglandin analog.

Diagram of Hypothetical Prostaglandin Synthesis:

Hypothetical_PG_Synthesis 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid Homologated Ester Homologated Ester 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid->Homologated Ester α-Chain Homologation (e.g., Arndt-Eistert) 3-Oxocyclopentyl Derivative 3-Oxocyclopentyl Derivative Homologated Ester->3-Oxocyclopentyl Derivative Ketal Deprotection (Aqueous Acid) Enone Intermediate Enone Intermediate 3-Oxocyclopentyl Derivative->Enone Intermediate ω-Chain Installation (Wittig/HWE Reaction) PGF₂α Analog PGF₂α Analog Enone Intermediate->PGF₂α Analog Stereoselective Reduction & Saponification

Caption: Hypothetical pathway for the synthesis of a PGF₂α analog.

Conclusion and Future Outlook

"2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid" represents a promising, yet largely unexplored, building block for organic synthesis. While its direct application in the synthesis of prostaglandins has not been documented, its structure suggests a plausible and potentially more convergent route compared to some aspects of the classical Corey synthesis. The proposed synthetic pathways in this guide are intended to serve as a foundation for further investigation.

The key to unlocking the potential of this molecule will be the development of an efficient and stereoselective synthesis of the spirocyclic core. Should a practical route to an enantiomerically pure form of this compound be established, it could become a valuable tool in the arsenal of medicinal chemists and synthetic organic chemists, not only for prostaglandins but also for other complex natural products containing a functionalized cyclopentane ring. This guide serves as a call to the research community to explore the chemistry of this and related spirocyclic systems, which may hold the key to more efficient and innovative synthetic strategies for important therapeutic agents.

References

  • Corey, E. J., et al. (1969). Total Synthesis of Prostaglandins E₂ and F₂α (dl) via a Bicyclic Intermediate. Journal of the American Chemical Society, 91(20), 5675–5677.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • A concise and scalable chemoenzymatic synthesis of prostaglandins. (2024). Nature Communications. [Link][2]

  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2021). International Journal of Molecular Sciences. [Link][3]

  • Prostaglandin Synthesis. (1976). Academic Press.
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). Molecules. [Link][5]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link][6]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic Acid

This guide provides essential safety and logistical information for the handling and disposal of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid. The protocols outlined below are designed to ensure the safety of researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid. The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by providing a framework for risk assessment and the implementation of appropriate personal protective equipment (PPE) and engineering controls.

Hazard Analysis of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic Acid

Carboxylic acids, as a class, can be corrosive and cause severe skin and eye irritation or burns. For instance, acetic acid is a well-known corrosive that can cause severe burns and irreversible eye damage[1][2]. Structurally similar spiro compounds, such as 1,4-Dioxaspiro[4.4]nonane-6-carbonitrile, are known to cause skin, eye, and respiratory irritation[3]. Therefore, it is prudent to assume that 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid may exhibit similar hazardous properties.

Anticipated Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation and may cause burns upon prolonged contact.

  • Serious Eye Damage/Irritation: Risk of serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

Engineering Controls: The First Line of Defense

Before relying on personal protective equipment, appropriate engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All handling of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential for the safe handling of this compound. The following table summarizes the recommended PPE.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shield.Provides protection against splashes and aerosols, preventing contact with the eyes and face. Standard safety glasses are insufficient.
Hands Chemical-resistant gloves (Nitrile or Neoprene).Protects the hands from direct contact with the chemical. The choice of glove material should be based on chemical compatibility and breakthrough time.
Body Laboratory coat.Protects the skin and personal clothing from contamination.
Respiratory Not typically required when working in a fume hood.A respirator may be necessary in the event of a large spill or if work cannot be conducted in a fume hood.
Experimental Workflow for PPE Selection

The selection of appropriate PPE is a critical step that should be integrated into the experimental planning process. The following diagram illustrates a logical workflow for determining the necessary level of protection.

PPE_Selection_Workflow PPE Selection Workflow for Handling 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid cluster_0 Risk Assessment cluster_1 Control Measures cluster_2 PPE Specification A Identify Hazards (Assumed Corrosive/Irritant) B Evaluate Experimental Procedure (Scale, Duration, Temperature) A->B C Implement Engineering Controls (Fume Hood) B->C Based on Assessed Risk D Select Appropriate PPE C->D E Eye/Face Protection: Chemical Goggles & Face Shield D->E F Hand Protection: Nitrile or Neoprene Gloves D->F G Body Protection: Laboratory Coat D->G H Respiratory Protection: (Typically Not Required in Fume Hood) D->H

Caption: PPE Selection Workflow

Safe Handling and Emergency Procedures

Handling
  • Always wear the prescribed PPE when handling the compound.

  • Avoid creating dust or aerosols.

  • Wash hands thoroughly after handling.

  • Ensure a safety shower and eyewash station are readily accessible.

Spills

In the event of a spill, evacuate the area and ensure it is well-ventilated. For small spills, absorb the material with an inert absorbent such as vermiculite or dry sand. The contaminated absorbent should then be collected into a sealed, labeled container for disposal as hazardous waste[4].

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][5].

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention[1].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[3].

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

Disposal Plan

All waste containing 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid, including contaminated consumables and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed hazardous waste container[4]. The label should include the full chemical name.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until collection by a certified hazardous waste management service[4].

  • Neutralization (for small, dilute quantities): For very small quantities of dilute solutions, neutralization with a weak base (e.g., sodium bicarbonate) may be an option before drain disposal, followed by flushing with a large excess of water. However, always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and approval before proceeding with any neutralization and drain disposal[4].

Conclusion

The safe handling of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid relies on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the engineering controls, PPE protocols, and disposal plans outlined in this guide, researchers can significantly mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • Material Safety Data Sheet for Acetic Acid. (2008, September 30). Fisher Scientific.
  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES - Chemistry LibreTexts. (2025, July 21). Chemistry LibreTexts.
  • Preparation of Carboxylic Acids - Chemistry Steps. (2025, November 23). Chemistry Steps.
  • Preparation and Reaction of Carboxylic Acids.
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (2025). BenchChem.
  • Hazardous Substance Fact Sheet for Acetic Acid. (2016, March). New Jersey Department of Health.
  • SAFETY DATA SHEET for 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. (2025, December 26). Fisher Scientific.
  • Protective Equipment | Plant Protection - Albert Kerbl GmbH. Albert Kerbl GmbH.
  • Safety data sheet for Acetic Anhydride. (2023, May 8).
  • Using personal protective equipment on the farm - University of Minnesota Extension. University of Minnesota Extension.
  • Preparing Carboxylic Acids: Description & Methods - Study.com. Study.com.
  • SAFETY DATA SHEET for 1,4-Dioxan-2-one. (2023, March 4). TCI Chemicals.
  • Safety Data Sheet for tert-butyl 7-amino-1-azaspiro[4.
  • Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations. (2024). Johns Hopkins Whiting School of Engineering.
  • Minimize Exposure with Personal Protective Equipment. (2026). BASF Agricultural Solutions US LLC.
  • Safety Data Sheet for 1,4-Dioxaspiro[4.4]nonane-6-carbonitrile. AK Scientific, Inc.
  • Removing Carboxylic Acids From Aqueous Wastes - P2 InfoHouse. P2 InfoHouse.
  • PI28/PI061: Personal Protective Equipment for Handling Pesticides - University of Florida. (2019, January 3). University of Florida IFAS Extension.
  • Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides - ResearchGate. (2025, August 5).
  • making carboxylic acids - Chemguide. Chemguide.
  • A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons. (2024, January 2).
  • SAFETY DATA SHEET for 1,4-Dioxaspiro[4.5]decan-8-ol. (2025, December 19). Fisher Scientific.
  • Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet] - UNH Extension. UNH Extension.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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